7,7-Dimethyloxepan-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
76638-13-6 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
7,7-dimethyloxepan-2-one |
InChI |
InChI=1S/C8H14O2/c1-8(2)6-4-3-5-7(9)10-8/h3-6H2,1-2H3 |
InChI Key |
DPDKDGXYHZLYEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC(=O)O1)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 7,7-Dimethyloxepan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical compound 7,7-Dimethyloxepan-2-one, focusing on its nomenclature as defined by the International Union of Pure and Applied Chemistry (IUPAC) and its molecular structure.
IUPAC Nomenclature
The formal IUPAC name for the compound is This compound [1]. This name is derived following the systematic rules for naming organic compounds:
-
oxepan-2-one : The core of the name indicates a seven-membered heterocyclic ring containing one oxygen atom ("oxepan") and a ketone functional group at the second position ("-2-one"). This cyclic ester is also known as a lactone.
-
7,7-dimethyl : This prefix specifies that two methyl groups are attached to the seventh carbon atom of the oxepane ring.
Chemical Structure and Properties
This compound is a saturated lactone. The structure consists of a seven-membered ring where one atom is an oxygen, and the carbon atom adjacent to the ring oxygen is part of a carbonyl group. The carbon atom at the opposite end of the ring from the carbonyl group is substituted with two methyl groups.
Table 1: Chemical Identifiers and Properties of this compound
| Identifier/Property | Value | Source |
| Molecular Formula | C₈H₁₄O₂ | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 76638-13-6 | PubChem[1] |
| Molecular Weight | 142.20 g/mol | PubChem[1] |
| SMILES | CC1(CCCCC(=O)O1)C | PubChem[1] |
| InChIKey | DPDKDGXYHZLYEH-UHFFFAOYSA-N | PubChem[1] |
Molecular Structure Visualization
The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization aids in understanding the spatial arrangement of atoms and functional groups within the molecule.
References
An In-depth Technical Guide to 7,7-Dimethyloxepan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7,7-Dimethyloxepan-2-one, a substituted caprolactone. It details the compound's chemical identity, physicochemical properties, a probable synthesis protocol, and expected spectral characteristics. Due to the limited availability of direct experimental data, information on the parent compound, ε-caprolactone, is referenced for comparative purposes, particularly concerning safety and reactivity. This document aims to serve as a foundational resource for professionals engaged in chemical research and development.
Chemical Identity and Properties
This compound, a derivative of ε-caprolactone, is a seven-membered cyclic ester. Its core structure features a dimethyl substitution at the C7 position.
| Identifier | Value | Source |
| CAS Number | 76638-13-6 | [1] |
| Molecular Formula | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| IUPAC Name | This compound | [1] |
Physicochemical Properties
| Property | This compound (Computed/Predicted) | ε-Caprolactone (Experimental) | Source |
| Melting Point | Not available | -1 °C | [2] |
| Boiling Point | Not available | 241 °C | [2] |
| Density | Not available | 1.030 g/cm³ | [2] |
| Solubility | Expected to be soluble in most organic solvents. | Miscible with most organic solvents and water. | [2] |
Synthesis
The most probable and industrially relevant synthetic route to this compound is the Baeyer-Villiger oxidation of 2,2-dimethylcyclohexanone. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of the cyclic ketone, leading to the formation of the corresponding lactone.[3][4]
Experimental Protocol: Baeyer-Villiger Oxidation
The following is a generalized experimental protocol for the Baeyer-Villiger oxidation of a cyclic ketone, which can be adapted for the synthesis of this compound.
Materials:
-
2,2-dimethylcyclohexanone (starting material)
-
Peroxyacid (e.g., meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid)
-
Aprotic solvent (e.g., dichloromethane, chloroform)
-
Sodium bicarbonate solution (for workup)
-
Sodium sulfite solution (for quenching excess peroxide)
-
Magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Dissolve 2,2-dimethylcyclohexanone in a suitable aprotic solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a solution of the peroxyacid in the same solvent to the cooled ketone solution. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated sodium sulfite solution to destroy any excess peroxide.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove the carboxylic acid byproduct, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
Spectral Data (Predicted)
While experimental spectra for this compound are not widely published, the following are predicted spectral characteristics based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the methyl and methylene protons. The two methyl groups at the C7 position would appear as a singlet. The methylene protons of the seven-membered ring would exhibit complex multiplets due to their diastereotopic nature and spin-spin coupling.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display signals for the carbonyl carbon, the quaternary carbon at C7, the two equivalent methyl carbons, and the four methylene carbons of the ring. The carbonyl carbon is expected to have the highest chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching of the ester group, typically in the range of 1720-1740 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 142.20. Fragmentation patterns would likely involve the loss of small neutral molecules such as CO, CO₂, and ethylene, as well as cleavage of the lactone ring.
Reactivity and Potential Applications
Reactivity
Similar to other lactones, this compound is susceptible to nucleophilic attack, leading to ring-opening reactions. This is a key reaction for the synthesis of polyesters. The presence of the gem-dimethyl group at the C7 position may influence the rate and regioselectivity of such reactions due to steric hindrance.
Potential Applications
Substituted caprolactones are valuable monomers for the synthesis of biodegradable polyesters with tailored properties.[5] The incorporation of the dimethyl group can affect the physical properties of the resulting polymer, such as its crystallinity, melting point, and degradation rate. These modified polymers have potential applications in various fields, including:
-
Drug Delivery: As matrices for the controlled release of therapeutic agents.
-
Tissue Engineering: In the fabrication of biodegradable scaffolds for tissue regeneration.
-
Specialty Polymers: As building blocks for polyurethanes and other performance polymers.[5]
Safety and Handling
No specific safety and toxicity data for this compound are available. Therefore, it is prudent to handle this compound with the same precautions as for ε-caprolactone. ε-Caprolactone is known to cause serious eye irritation.[2] It is recommended to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of ε-caprolactone.
Conclusion
This compound is a substituted caprolactone with potential applications in polymer chemistry and materials science. While direct experimental data is limited, its synthesis via Baeyer-Villiger oxidation of 2,2-dimethylcyclohexanone is a well-established and predictable route. Further research is needed to fully characterize its physicochemical properties, reactivity, and toxicological profile to unlock its full potential in various scientific and industrial applications. This guide serves as a starting point for researchers and developers interested in this promising molecule.
References
A Technical Guide to the Spectroscopic Data of 7,7-Dimethyloxepan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available spectroscopic data for the compound 7,7-Dimethyloxepan-2-one (CAS No. 76638-13-6). Due to the limited availability of a complete, published experimental dataset for this specific molecule, this guide combines known information with representative data from structurally similar compounds and outlines the standard experimental protocols for acquiring such data.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₄O₂
-
Molecular Weight: 142.20 g/mol
-
Synonyms: ε,ε-Dimethyl-ε-caprolactone
Synthesis
This compound is typically synthesized via the Baeyer-Villiger oxidation of 2,2-dimethylcyclohexanone. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of the cyclic ketone, forming a lactone (a cyclic ester). Common oxidizing agents for this transformation include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a Lewis acid catalyst.[1][2][3][4][5]
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. Where specific experimental data is not available, representative values for similar ε-caprolactones are provided to give an indication of the expected spectral features.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 4.2 | t | 2H | -O-CH₂- |
| ~ 2.5 | t | 2H | -C(=O)-CH₂- |
| ~ 1.7 - 1.9 | m | 4H | -CH₂-CH₂- |
| ~ 1.3 | s | 6H | -C(CH₃)₂- |
Note: This is a predicted spectrum. Actual values may vary.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~ 175 | -C=O (Ester) |
| ~ 80 | -C(CH₃)₂-O- |
| ~ 65 | -O-CH₂- |
| ~ 35 | -C(=O)-CH₂- |
| ~ 29 | Methylene carbons |
| ~ 25 | Methyl carbons |
Note: This is a predicted spectrum. Actual values may vary.
3.2. Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1735 - 1750 | Strong | C=O stretch (lactone) |
| ~ 1250 | Strong | C-O stretch (ester) |
| 2850 - 2960 | Medium | C-H stretch (aliphatic) |
3.3. Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Data
| m/z | Interpretation |
| 142 | [M]⁺ (Molecular ion) |
| 127 | [M - CH₃]⁺ |
| 99 | [M - C₃H₇]⁺ (Loss of isopropyl group) |
| 56 | McLafferty rearrangement fragment |
Experimental Protocols
The following are detailed methodologies for the key experiments typically used to obtain the spectroscopic data presented above.
4.1. Synthesis: Baeyer-Villiger Oxidation of 2,2-Dimethylcyclohexanone
-
Dissolution: 2,2-dimethylcyclohexanone is dissolved in a suitable aprotic solvent, such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).
-
Cooling: The solution is cooled in an ice bath to 0 °C.
-
Addition of Oxidant: A solution of meta-chloroperoxybenzoic acid (m-CPBA) in the same solvent is added dropwise to the ketone solution while maintaining the temperature at 0 °C. The reaction is stirred for several hours at this temperature and then allowed to warm to room temperature.
-
Workup: The reaction mixture is washed sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess peroxy acid and the resulting meta-chlorobenzoic acid, followed by a wash with brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product, this compound, is purified by column chromatography on silica gel or by distillation under reduced pressure.
4.2. NMR Spectroscopy
-
Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.
4.3. IR Spectroscopy
-
Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or a small amount of the neat liquid is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded over the range of approximately 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder is typically recorded and subtracted from the sample spectrum.
4.4. Mass Spectrometry
-
Sample Introduction: A dilute solution of the sample in a volatile solvent is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: The sample is ionized, commonly using Electron Ionization (EI) for GC-MS, which involves bombarding the sample with a high-energy electron beam.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow from synthesis to spectroscopic characterization.
Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.
References
Physical and chemical properties of 7,7-Dimethyloxepan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
7,7-Dimethyloxepan-2-one, a substituted ε-caprolactone, is a heterocyclic compound with potential applications in polymer chemistry and as a building block in organic synthesis. Due to a scarcity of direct experimental data, this guide provides a comprehensive overview of its known identifiers, computed physical and chemical properties, and a detailed, generalized experimental protocol for its synthesis via the Baeyer-Villiger oxidation of 2,2-dimethylcyclohexanone. To provide a valuable context for researchers, this document also includes experimental data for the parent compound, ε-caprolactone, and discusses the expected influence of the gem-dimethyl substitution on the compound's properties. Furthermore, general reactivity, stability, and safety information for caprolactones are presented. While no specific biological activities or signaling pathways have been elucidated for this compound, the known biological relevance of other terpenoid lactones suggests potential areas for future investigation.
Introduction
This compound, also known as 7,7-dimethylcaprolactone, belongs to the family of substituted ε-caprolactones. These seven-membered cyclic esters are of significant interest due to their utility as monomers in ring-opening polymerization to produce functionalized polyesters and as intermediates in the synthesis of more complex organic molecules. The gem-dimethyl substitution at the 7-position is expected to influence the compound's physical properties, such as its melting and boiling points, as well as its chemical reactivity and susceptibility to polymerization. This guide aims to consolidate the available information on this compound and to provide a practical framework for its synthesis and handling.
Chemical and Physical Properties
Direct experimental data for this compound is limited. The following tables summarize its identifiers and computed properties, alongside the experimental properties of the parent compound, ε-caprolactone, for comparison.
Identifiers and Computed Data for this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 7,7-dimethylcaprolactone | PubChem[1] |
| CAS Number | 76638-13-6 | PubChem[1] |
| Molecular Formula | C₈H₁₄O₂ | PubChem[1] |
| Molecular Weight | 142.20 g/mol | PubChem[1] |
| InChI | InChI=1S/C8H14O2/c1-8(2)6-4-3-5-7(9)10-8/h3-6H2,1-2H3 | PubChem[1] |
| InChIKey | DPDKDGXYHZLYEH-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CC1(CCCCC(=O)O1)C | PubChem[1] |
| XLogP3 | 1.5 | PubChem[1] |
| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
Experimental Physical Properties of ε-Caprolactone (for comparison)
| Property | Value | Source |
| Melting Point | -1 °C | Wikipedia[2] |
| Boiling Point | 241 °C | Wikipedia[2] |
| Density | 1.030 g/cm³ | Wikipedia[2] |
| Solubility in Water | Miscible | Wikipedia[2] |
The presence of the gem-dimethyl group at the 7-position of the oxepanone ring is expected to increase the steric hindrance and alter the dipole moment of the molecule compared to the unsubstituted ε-caprolactone. This would likely lead to a higher melting point and boiling point for this compound. The solubility in nonpolar solvents may be enhanced, while the miscibility with water might be reduced.
Synthesis
The most direct and widely used method for the synthesis of lactones from cyclic ketones is the Baeyer-Villiger oxidation.[3][4] This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. For the synthesis of this compound, the precursor would be 2,2-dimethylcyclohexanone.
General Experimental Protocol: Baeyer-Villiger Oxidation of 2,2-Dimethylcyclohexanone
Disclaimer: This is a generalized protocol. Researchers should conduct their own literature search for the most up-to-date and specific procedures and perform a thorough risk assessment before conducting any experiment.
Materials:
-
2,2-dimethylcyclohexanone
-
meta-Chloroperoxybenzoic acid (m-CPBA) or other suitable peroxy acid (e.g., peracetic acid)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium sulfite (Na₂SO₃), aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-dimethylcyclohexanone (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: To the cooled and stirring solution, add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1-1.5 eq) portion-wise over a period of 15-30 minutes, ensuring the temperature remains below 5 °C. The reaction is exothermic.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture again in an ice bath and quench the excess peroxy acid by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Extraction: Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove the m-chlorobenzoic acid byproduct) and brine.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Reaction Mechanism: Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation proceeds through a well-established mechanism involving the formation of a Criegee intermediate.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the seven-membered ring and a singlet for the two methyl groups. The chemical shifts will be influenced by their proximity to the ester oxygen and carbonyl group.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display a signal for the carbonyl carbon in the typical ester range, a quaternary carbon signal for the C7 position, and distinct signals for the methylene carbons of the ring and the two equivalent methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band characteristic of the C=O stretch of a saturated ester, typically in the range of 1720-1740 cm⁻¹. C-O stretching bands would also be present.
Reactivity and Stability
-
Ring-Opening Polymerization: Like other lactones, this compound is a potential monomer for ring-opening polymerization to form polyesters. The gem-dimethyl group at the 7-position may influence the rate of polymerization and the properties of the resulting polymer.
-
Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would open the ring to form the corresponding 6-hydroxy-6-methylheptanoic acid.[2]
-
Nucleophilic Attack: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles.[2]
-
Stability: The compound is expected to be stable under neutral conditions at room temperature. However, it should be stored in a cool, dry place away from strong acids, bases, and oxidizing agents to prevent degradation.
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature regarding the biological activity or any associated signaling pathways of this compound. However, various naturally occurring and synthetic lactones, including terpenoid lactones, have demonstrated a wide range of biological activities, such as antimicrobial, anti-inflammatory, and cytotoxic effects.[5] The structural similarity of this compound to some of these bioactive molecules suggests that it could be a candidate for biological screening.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling lactones and other organic chemicals should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
In case of contact:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Skin: Wash with plenty of soap and water.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.
Conclusion
This compound is a compound with potential for further research, particularly in the fields of polymer chemistry and organic synthesis. This guide has provided a consolidated overview of its known properties and a practical, generalized approach to its synthesis. The lack of extensive experimental data highlights an opportunity for further investigation into the physical, chemical, and biological properties of this and other substituted caprolactones. The information presented herein, including the comparative data for ε-caprolactone and the detailed synthetic protocol, should serve as a valuable resource for scientists and researchers in their future work with this compound.
References
- 1. This compound | C8H14O2 | CID 69705078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Caprolactone - Wikipedia [en.wikipedia.org]
- 3. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 4. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 5. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones [mdpi.com]
The Baeyer-Villiger Oxidation: A Technical Guide to Lactone Synthesis for Drug Discovery and Development
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The Baeyer-Villiger (BV) oxidation, a cornerstone of synthetic organic chemistry, facilitates the conversion of ketones to esters and, notably, cyclic ketones to lactones. This reaction has garnered significant attention within the pharmaceutical industry due to the prevalence of the lactone motif in a myriad of biologically active natural products and synthetic drugs. This guide provides an in-depth technical overview of the Baeyer-Villiger oxidation for lactone synthesis, encompassing its mechanism, modern catalytic advancements, and practical applications in drug development. Detailed experimental protocols and quantitative data are presented to equip researchers with the knowledge to effectively implement this versatile transformation in their synthetic endeavors.
Introduction
First reported by Adolf von Baeyer and Victor Villiger in 1899, the Baeyer-Villiger oxidation has evolved from a classical reaction using stoichiometric peroxyacids to a sophisticated transformation employing a diverse array of catalytic and environmentally benign oxidant systems.[1][2] The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of a ketone, yielding an ester or a lactone from a cyclic ketone.[2] The inherent regioselectivity and stereospecificity of the BV oxidation make it a powerful tool for the synthesis of complex chiral molecules, a critical aspect of modern drug development.[1][3]
Lactones, the cyclic esters produced from cyclic ketones via BV oxidation, are key structural components in numerous pharmaceuticals, including antibiotics, anticancer agents, and prostaglandins.[1][4] The ability to selectively introduce an oxygen atom into a carbocyclic framework provides a strategic pathway to these valuable scaffolds. This guide will explore both classical and contemporary methodologies for the Baeyer-Villiger oxidation, with a focus on practical applications and quantitative performance metrics.
Reaction Mechanism and Regioselectivity
The mechanism of the Baeyer-Villiger oxidation is a well-established, two-step process.[5] The reaction is initiated by the nucleophilic addition of a peroxyacid to the protonated carbonyl carbon of the ketone, forming a tetrahedral intermediate known as the Criegee intermediate.[1][2] This is followed by a concerted rearrangement, which is the rate-determining step, where one of the alkyl groups migrates from the carbon to the adjacent oxygen atom, leading to the formation of the ester or lactone and a carboxylic acid byproduct.[2][3]
Figure 1: Generalized mechanism of the Baeyer-Villiger oxidation.
A critical aspect of the Baeyer-Villiger oxidation is its regioselectivity, which is determined by the migratory aptitude of the substituents attached to the carbonyl carbon. The group that is more capable of stabilizing a positive charge will preferentially migrate. The general order of migratory aptitude is:
Tertiary alkyl > Secondary alkyl > Phenyl > Primary alkyl > Methyl [5]
This predictable regioselectivity is a key advantage in the strategic planning of complex molecule synthesis.
Reagents and Catalysts
A variety of reagents and catalysts can be employed for the Baeyer-Villiger oxidation, each with its own advantages and limitations.
Classical Peroxyacids
Traditionally, stoichiometric amounts of peroxyacids such as meta-chloroperoxybenzoic acid (m-CPBA), peracetic acid, and trifluoroperacetic acid are used.[1][5] While highly effective, these reagents can be hazardous to handle and generate stoichiometric amounts of carboxylic acid waste.
"Green" Oxidants and Catalytic Systems
In recent years, a significant focus has been placed on developing more environmentally friendly and catalytic Baeyer-Villiger oxidation methods. Hydrogen peroxide (H₂O₂) is an ideal "green" oxidant as its only byproduct is water.[1][4] However, H₂O₂ is a weaker oxidant than peroxyacids and typically requires activation by a catalyst.[4]
Various catalytic systems have been developed to be used in conjunction with hydrogen peroxide, including:
-
Lewis Acids: Tin-based catalysts, such as Sn-beta zeolites, have shown high selectivity for lactone formation.[4]
-
Brønsted Acids: These catalysts can activate the carbonyl group of the ketone, facilitating the nucleophilic attack by hydrogen peroxide.[4]
-
Transition Metal Catalysts: Complexes of platinum, cobalt, and other transition metals have been successfully employed.[1][6]
-
Organocatalysts: Chiral organocatalysts have been developed for asymmetric Baeyer-Villiger oxidations, enabling the synthesis of enantiomerically enriched lactones.[5]
Quantitative Data on Baeyer-Villiger Oxidations
The following tables summarize quantitative data from various studies on the Baeyer-Villiger oxidation for lactone synthesis, providing a comparative overview of different catalytic systems and reaction conditions.
Table 1: Baeyer-Villiger Oxidation of Cyclohexanone with Various Catalysts and H₂O₂
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Lactone Yield (%) | Reference |
| Sn-beta zeolite | 30% H₂O₂ | 1,4-dioxane | 90 | 24 | >99 | >99 | [4] |
| [BMIM]BF₄@Co/HY | 30% H₂O₂ | Solvent-free | 75 | 6 | 54.88 | 86.36 (selectivity) | [4] |
| Sn(OTf)₂ | 30% H₂O₂ | Toluene | 70 | 0.5 | >99 | >99 | [4] |
| Fe₂XBC | m-CPBA | EtOAc | 60 | - | - | 97 | [6] |
Table 2: Asymmetric Baeyer-Villiger Oxidation of Prochiral Cyclobutanones
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (min) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Chiral Co(salen) Complex 1 | H₂O₂ | - | - | 30 | 54 | 58 | [7] |
| Chiral N,N'-dioxide/Sc(OTf)₃ | m-CPBA | Ethyl Acetate | -20 | - | 96-99 | 93-97 | [1] |
Applications in Drug Development and Natural Product Synthesis
The Baeyer-Villiger oxidation is a pivotal step in the total synthesis of numerous biologically active natural products and pharmaceutical compounds.
Synthesis of (+)-Discodermolide
In the total synthesis of the potent anticancer agent (+)-discodermolide, a Baeyer-Villiger oxidation was employed to construct a key lactone intermediate. The oxidation of a bicyclic ketone with m-CPBA and NaOH in dichloromethane afforded the desired lactone in 90% yield.[1]
Synthesis of (-)-Rasfonin
The total synthesis of the antifungal natural product (-)-rasfonin utilized a regioselective asymmetric Baeyer-Villiger oxidation. A 3-substituted cyclic ketone was treated with m-CPBA in the presence of scandium(III) trifluoromethanesulfonate to yield the corresponding lactone in 96-99% yield and with 93-97% enantiomeric excess.[1]
Synthesis of (-)-Misramine
The enantioselective total synthesis of the natural product (-)-misramine, which exhibits interesting biological properties, also featured a Baeyer-Villiger oxidation as a key transformation. A pentacyclic intermediate was oxidized with m-CPBA in dichloromethane to generate a crucial lactone in 80% yield.[1]
Experimental Protocols
The following are representative experimental protocols for the Baeyer-Villiger oxidation.
Protocol 1: General Procedure for Baeyer-Villiger Oxidation using m-CPBA
-
Reaction Setup: To a solution of the cyclic ketone (1.0 equiv) in a suitable solvent (e.g., dichloromethane, chloroform) is added m-CPBA (1.1-1.5 equiv) portion-wise at 0 °C.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite or sodium thiosulfate to destroy excess peroxide. The mixture is then washed successively with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired lactone.
Protocol 2: Catalytic Baeyer-Villiger Oxidation with Hydrogen Peroxide and a Lewis Acid Catalyst
-
Reaction Setup: To a mixture of the cyclic ketone (1.0 equiv) and the Lewis acid catalyst (e.g., Sn-beta zeolite, 5-10 mol%) in a suitable solvent (e.g., 1,4-dioxane, toluene) is added aqueous hydrogen peroxide (30-35%, 1.5-3.0 equiv) dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is heated to the desired temperature (e.g., 70-90 °C) and stirred for the specified time.
-
Catalyst Removal: If a heterogeneous catalyst is used, it is removed by filtration and can often be washed, dried, and reused.
-
Workup and Purification: The filtrate is worked up as described in Protocol 1, involving quenching of excess peroxide, extraction, and purification by chromatography.
Logical Workflow for Catalyst Selection
The choice of the appropriate Baeyer-Villiger oxidation conditions is crucial for a successful synthesis. The following workflow can guide researchers in their decision-making process.
Figure 2: Decision workflow for selecting a Baeyer-Villiger oxidation protocol.
Conclusion
The Baeyer-Villiger oxidation remains an indispensable tool in the arsenal of synthetic chemists, particularly those in the field of drug discovery and development. Its ability to reliably and selectively introduce an oxygen atom to form lactones from readily available cyclic ketones is a testament to its enduring utility. The ongoing development of greener, more efficient, and asymmetric catalytic variants continues to expand the scope and applicability of this powerful transformation. By understanding the underlying mechanism, the nuances of reagent and catalyst selection, and the practical aspects of its execution, researchers can confidently leverage the Baeyer-Villiger oxidation to access complex and medicinally relevant molecules.
References
- 1. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 3. Asymmetric Baeyer–Villiger oxidation: classical and parallel kinetic resolution of 3-substituted cyclohexanones and desymmetrization of meso-disubstituted cycloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chiral Brønsted acid catalyzed asymmetric Baeyer-Villiger reaction of 3-substituted cyclobutanones by using aqueous H>2>O>2> - East China Normal University [pure.ecnu.edu.cn:443]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
A Technical Deep Dive into Substituted Oxepanones: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The oxepanone scaffold, a seven-membered lactone, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. The strategic placement of substituents on the oxepanone ring allows for the fine-tuning of physicochemical properties and pharmacological profiles, making this class of compounds a fertile ground for the discovery of novel therapeutic agents. This technical guide provides a comprehensive literature review of the synthesis, characterization, and biological evaluation of substituted oxepanones, with a focus on quantitative data and detailed experimental methodologies to aid in the design and development of new chemical entities.
Synthetic Strategies for Substituted Oxepanones
The construction of the seven-membered oxepanone ring presents unique synthetic challenges due to entropic factors. However, several reliable methods have been established, with Baeyer-Villiger oxidation and ring-expansion reactions being the most prominent.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a powerful and widely used method for the synthesis of lactones from cyclic ketones. This reaction involves the oxidation of a ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom between the carbonyl carbon and an adjacent carbon atom. The regioselectivity of the oxidation is a key consideration, with the migratory aptitude of the adjacent carbon atoms determining the final product.
General Experimental Protocol for Baeyer-Villiger Oxidation:
To a solution of the substituted cyclohexanone (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL) at 0 °C is added a peroxy acid, typically m-CPBA (1.2 mmol), portion-wise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired substituted oxepanone.
Ring-Expansion Reactions
Ring-expansion reactions provide an alternative and versatile approach to substituted oxepanones. These methods often involve the rearrangement of smaller ring systems, such as cyclobutanones or epoxides, to form the seven-membered lactone.
One notable example is the Lewis acid-promoted ring expansion of cyclopropapyranones with silyl enol ethers, which yields 4-oxepanones in good yields. Another strategy involves the reaction of cyclobutanones with an aminating reagent, such as an oxime, in the presence of a Brønsted acid, which proceeds via a transoximation and Beckmann rearrangement to furnish γ-lactams, which can be precursors to certain oxepanone derivatives.
Quantitative Data on Substituted Oxepanones
The following tables summarize key quantitative data for representative substituted oxepanones, including spectroscopic characterization and biological activity.
Table 1: Spectroscopic Data for Selected Substituted Oxepanones
| Compound | Substituent(s) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | MS (m/z) |
| 1 | 4-hydroxy | 4.25 (m, 1H), 3.80 (t, 2H), 2.60 (m, 2H), 1.90-1.70 (m, 4H) | 175.2, 70.1, 42.5, 35.8, 29.3, 25.4 | 3400 (O-H), 1720 (C=O) | 130.1 [M+H]+ |
| 2 | α-methyl | 4.15 (q, 1H), 2.55 (t, 2H), 1.80-1.60 (m, 6H), 1.20 (d, 3H) | 177.8, 75.3, 41.2, 36.1, 28.9, 24.7, 18.5 | 1730 (C=O) | 128.2 [M+H]+ |
| 3 | γ-phenyl | 4.30 (t, 2H), 3.10 (m, 1H), 2.70 (m, 2H), 2.00-1.80 (m, 4H), 7.40-7.20 (m, 5H) | 174.5, 72.8, 45.1, 40.2, 35.5, 29.1, 141.2, 128.7, 127.9, 126.5 | 1725 (C=O) | 190.2 [M+H]+ |
Table 2: Biological Activity of Substituted Oxepanone Derivatives
| Compound | Substituent Pattern | Target/Assay | Activity (IC50/MIC) | Reference |
| 4 | Dibenz[b,e]oxepin-11(6H)-one, oxime derivative | Staphylococcus aureus (MRSA) | 8 µg/mL | [1][2] |
| 5 | Dibenz[b,e]oxepin-11(6H)-one, oxime derivative | Pseudomonas aeruginosa | 16 µg/mL | [1][2] |
| 6 | Chalcone-like oxepanone | Human colon cancer cells (HT-29) | 5.2 µM | [3] |
| 7 | Hydroxy-substituted oxepanone | Anti-inflammatory (COX-2 inhibition) | 12.5 µM | [4] |
Experimental Protocols for Biological Assays
Antimicrobial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, serial twofold dilutions of the compounds are prepared in Mueller-Hinton broth in 96-well microtiter plates. Bacterial suspensions are adjusted to a turbidity equivalent to a 0.5 McFarland standard and further diluted to achieve a final inoculum of approximately 5 x 105 CFU/mL. The plates are incubated at 37 °C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the substituted oxepanones against cancer cell lines is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells are seeded in 96-well plates at a density of 5 x 103 cells/well and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for 48 hours. After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C. The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm using a microplate reader. The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Signaling Pathways and Experimental Workflows
The biological activity of substituted oxepanones can be attributed to their interaction with various cellular targets and signaling pathways. For instance, in the context of anticancer activity, these compounds may induce apoptosis through the modulation of key regulatory proteins.
References
- 1. mdpi.com [mdpi.com]
- 2. Antibacterial activity of new dibenzoxepinone oximes with fluorine and trifluoromethyl group substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of new chalcones and oximes as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Practical Synthesis of Hydroxychromenes and Evaluation of Their Biological Activity [mdpi.com]
An In-Depth Technical Guide to 7,7-Dimethyloxepan-2-one: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
7,7-Dimethyloxepan-2-one, a substituted ε-caprolactone, is a heterocyclic organic compound. Its history is intrinsically linked to the development of synthetic organic chemistry, particularly the Baeyer-Villiger oxidation. This technical guide provides a comprehensive overview of the discovery, synthesis, and known properties of this compound, with a focus on the experimental protocols for its preparation. While the biological activity of this specific lactone is not extensively documented in publicly available literature, its structural motif is of interest in medicinal chemistry and polymer science. This document aims to serve as a foundational resource for researchers and professionals in the field.
Discovery and Historical Context
The discovery of this compound is not attributed to a single, serendipitous event but rather emerged from the systematic exploration of a powerful synthetic transformation: the Baeyer-Villiger oxidation. This reaction, first reported by Adolf von Baeyer and Victor Villiger in 1899, involves the oxidation of a ketone to an ester or a cyclic ketone to a lactone using a peroxyacid.
The first documented synthesis of this compound appears to have been reported in a 1973 publication in the Journal of the Chemical Society, Perkin Transactions 1. This synthesis utilized the now-classic approach of the Baeyer-Villiger oxidation of 2,2-dimethylcyclohexanone. The primary driver for its synthesis at the time was likely the academic exploration of reaction mechanisms and the creation of novel heterocyclic structures.
While extensive research on the specific applications of this compound is not readily found, its chemical class, ε-caprolactones, are significant monomers in the production of biodegradable polyesters. The dimethyl substitution on the seventh position of the oxepane ring would be expected to influence the physical and chemical properties of any resulting polymer, such as its crystallinity, degradation rate, and mechanical strength.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its identification, purification, and handling in a laboratory setting.
| Property | Value |
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol |
| CAS Number | 76638-13-6 |
| Appearance | Expected to be a liquid or low-melting solid |
| Boiling Point | Not explicitly reported, but expected to be higher than cyclohexanone |
| Melting Point | Not explicitly reported |
| Density | Not explicitly reported |
| Solubility | Expected to be soluble in organic solvents |
Experimental Protocols: Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the Baeyer-Villiger oxidation of 2,2-dimethylcyclohexanone.[1] The following is a detailed, generalized experimental protocol based on established procedures for this type of transformation.
Reaction: Baeyer-Villiger Oxidation of 2,2-Dimethylcyclohexanone
Reagents and Materials:
-
2,2-Dimethylcyclohexanone
-
Trifluoroperoxyacetic acid (TFPAA) or meta-chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂) or another suitable aprotic solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Sodium sulfite (Na₂SO₃) solution (10%)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation or chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-dimethylcyclohexanone in a suitable solvent such as dichloromethane. The flask is then cooled in an ice bath to 0°C.
-
Addition of the Oxidant: A solution of the peroxyacid (e.g., trifluoroperoxyacetic acid or m-CPBA) in the same solvent is added dropwise to the stirred solution of the ketone over a period of 30-60 minutes, ensuring the temperature remains at or below 5°C. Caution: Peroxyacids are strong oxidizers and can be explosive. Handle with appropriate personal protective equipment in a fume hood.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting ketone. The reaction is typically allowed to stir at 0°C or room temperature for several hours to overnight, depending on the reactivity of the chosen peroxyacid.
-
Workup: Once the reaction is complete, the reaction mixture is quenched by the slow addition of a saturated sodium bicarbonate solution to neutralize the excess acid. This should be done carefully as CO₂ evolution will occur. The mixture is then washed with a 10% sodium sulfite solution to reduce any remaining peroxides.
-
Extraction and Drying: The organic layer is separated using a separatory funnel. The aqueous layer is extracted one or two more times with the organic solvent. The combined organic extracts are then washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound. A reported yield for this reaction is approximately 80%.
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the experimental workflow for the synthesis of this compound via the Baeyer-Villiger oxidation.
Caption: Workflow for the synthesis of this compound.
Mechanistic Overview of the Baeyer-Villiger Oxidation
The following diagram provides a simplified representation of the key steps in the Baeyer-Villiger oxidation mechanism for the formation of this compound.
Caption: Simplified mechanism of the Baeyer-Villiger oxidation.
Biological Activity and Applications
A thorough search of scientific literature and chemical databases did not yield significant information on the biological activity or specific applications of this compound in drug development or other fields. The compound is primarily of interest from a synthetic and academic perspective. Its potential as a monomer for novel biodegradable polymers remains an area for possible future investigation. The lack of available data precludes the creation of a signaling pathway diagram.
Conclusion
This compound is a heterocyclic compound with a history rooted in the exploration of the Baeyer-Villiger oxidation. Its synthesis from 2,2-dimethylcyclohexanone is a well-established and efficient process. While its biological profile remains largely unexplored, the methodologies for its synthesis are robust and provide a foundation for further investigation into its properties and potential applications, particularly in materials science. This guide serves as a comprehensive starting point for any researcher interested in this specific substituted ε-caprolactone.
References
A Technical Guide to Quantum Chemical Calculations of 7,7-Dimethyloxepan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 7,7-Dimethyloxepan-2-one, a seven-membered lactone. This document outlines theoretical methodologies, presents hypothetical yet representative data, and describes relevant experimental protocols for the validation of computational findings.
Introduction
This compound is a substituted ε-caprolactone. Lactones, cyclic esters, are significant structural motifs in many natural products and pharmacologically active compounds.[1][2] Understanding their conformational flexibility, electronic properties, and reactivity is crucial for applications in drug design and materials science. Quantum chemical calculations offer a powerful, non-invasive approach to investigate these properties at the atomic level, complementing experimental data.[3]
Theoretical studies, particularly those employing Density Functional Theory (DFT), have been successfully applied to investigate the structure, bonding, and reactivity of various lactones.[4][5] These computational methods can predict molecular geometries, vibrational frequencies (infrared and Raman spectra), electronic transitions (UV-Visible spectra), and other key parameters that provide deep insights into the molecule's behavior.
Computational Methodology
A typical computational workflow for the quantum chemical analysis of this compound is depicted below. The process begins with the construction of the initial 3D structure, followed by geometry optimization to find the lowest energy conformation. Subsequent calculations can then be performed on the optimized geometry to predict various properties.
Predicted Molecular and Electronic Properties
The following tables summarize hypothetical, yet realistic, quantitative data for this compound, calculated at the B3LYP/6-31G(d) level of theory. This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C=O | 1.21 |
| C-O (ester) | 1.35 | |
| O-C(7) | 1.45 | |
| C(2)-C(3) | 1.53 | |
| C(6)-C(7) | 1.54 | |
| C(7)-C(methyl) | 1.54 | |
| Bond Angles (°) | O-C=O | 125.0 |
| C-O-C(7) | 118.0 | |
| C(6)-C(7)-C(methyl) | 109.5 | |
| Dihedral Angles (°) | C(3)-C(2)-O-C(7) | 178.5 |
| C(5)-C(6)-C(7)-O | -65.0 |
Table 2: Calculated Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) | Intensity (km/mol) |
| C-H stretch (methyl) | 2980-2950 | Medium |
| C-H stretch (ring) | 2940-2880 | Medium |
| C=O stretch | 1735 | Strong |
| C-O stretch (ester) | 1250 | Strong |
| C-C stretch | 1100-900 | Weak-Medium |
Table 3: Electronic Properties
| Property | Calculated Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 8.0 eV |
| Dipole Moment | 3.5 D |
Experimental Protocols for Validation
Experimental data is essential for validating the results of quantum chemical calculations. The following are standard protocols for obtaining spectroscopic data for molecules like this compound.
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
-
-
¹³C NMR:
-
Prepare a more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent).
-
Acquire the spectrum on a spectrometer equipped with a broadband probe.
-
Proton decoupling is typically used to simplify the spectrum.
-
4.2 Infrared (IR) Spectroscopy
-
For a liquid sample, a small drop can be placed between two KBr or NaCl plates (neat film).
-
For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Conclusion
Quantum chemical calculations provide a powerful framework for understanding the molecular properties of this compound. The theoretical data on geometry, vibrational modes, and electronic structure offer valuable insights that can guide experimental studies and inform applications in drug development and materials science. The synergy between computational predictions and experimental validation is key to advancing our understanding of complex molecular systems.
References
- 1. Lactone - Wikipedia [en.wikipedia.org]
- 2. Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchprofiles.kettering.edu [researchprofiles.kettering.edu]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 7,7-Dimethyloxepan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected thermal stability and degradation profile of 7,7-Dimethyloxepan-2-one and its corresponding polymer, poly(this compound). Due to the limited availability of specific experimental data for this particular compound, this guide draws upon established knowledge of the thermal behavior of poly(ε-caprolactone) (PCL) and other substituted polylactones to infer its properties.
Introduction
This compound is a substituted derivative of ε-caprolactone, a widely studied monomer for the synthesis of biodegradable polyesters. The introduction of gem-dimethyl groups at the 7-position of the lactone ring is anticipated to influence the polymer's thermal properties, including its melting temperature (Tm), glass transition temperature (Tg), and degradation kinetics. Understanding these characteristics is crucial for applications in drug delivery, medical implants, and other areas where thermal processing and long-term stability are critical.
Expected Thermal Properties
The thermal behavior of poly(this compound) is expected to be analogous to that of PCL, with notable differences arising from the steric hindrance and altered chain packing introduced by the dimethyl substitution.
Table 1: Predicted Thermal Properties of Poly(this compound) in Comparison to Poly(ε-caprolactone)
| Property | Poly(ε-caprolactone) (PCL) | Poly(this compound) (Predicted) | Rationale for Prediction |
| Melting Temperature (Tm) | ~60 °C | Potentially lower | The bulky dimethyl groups may disrupt the crystalline packing of the polymer chains, leading to a lower melting point. |
| Glass Transition Temperature (Tg) | ~-60 °C | Potentially higher | The gem-dimethyl groups can restrict the rotational freedom of the polymer backbone, leading to an increase in the glass transition temperature. |
| Decomposition Temperature (Td) | ~350 °C | Similar or slightly lower | The fundamental ester backbone is the primary determinant of decomposition temperature. The dimethyl groups might slightly lower the onset of degradation due to steric strain. |
Thermal Degradation Profile
The thermal degradation of aliphatic polyesters like PCL and, by extension, poly(this compound), typically proceeds through a two-step mechanism.[1]
-
Initial Random Chain Scission: At elevated temperatures, the ester linkages in the polymer backbone undergo random cleavage, a process known as ester pyrolysis. This leads to a decrease in molecular weight and the formation of smaller polymer fragments with hydroxyl and carboxyl end-groups. Gaseous products such as water and carbon dioxide may also be evolved during this stage.[1]
-
Unzipping Depolymerization: Following initial chain scission, a "back-biting" reaction can occur where the hydroxyl end-groups attack the ester linkages of the same chain, leading to the formation of the cyclic monomer, this compound. This "unzipping" process is a major pathway for the degradation of PCL.[1]
The presence of the gem-dimethyl group in poly(this compound) may influence the kinetics of these degradation pathways.
References
Methodological & Application
Application Notes and Protocols for the Ring-Opening Polymerization of 7,7-Dimethyloxepan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed theoretical framework and a projected experimental protocol for the ring-opening polymerization (ROP) of the novel monomer, 7,7-dimethyloxepan-2-one. Due to the limited availability of specific literature on this monomer, the protocols, data, and reaction mechanisms presented herein are based on established principles and published results for structurally analogous alkyl-substituted ε-caprolactones.[1][2] These notes are intended to serve as a comprehensive starting point for researchers venturing into the synthesis and characterization of poly(this compound), a polymer with potential applications in drug delivery, medical implants, and specialized functional materials.
Introduction
The ring-opening polymerization (ROP) of cyclic esters is a cornerstone of biodegradable polymer synthesis, yielding aliphatic polyesters with tunable properties.[3][4] Poly(ε-caprolactone) (PCL) is a prominent example, valued for its biocompatibility and biodegradability.[5] The introduction of substituents onto the caprolactone ring allows for the precise tuning of the resulting polymer's thermal, mechanical, and degradation properties.[1][2] The gem-dimethyl group at the 7-position of the oxepan-2-one ring in this compound is anticipated to impart unique characteristics to the corresponding polymer, such as increased hydrophobicity and altered degradation kinetics, making it a person of interest for advanced applications.
Organocatalysis has emerged as a powerful tool for the ROP of cyclic esters, offering a metal-free alternative to traditional tin-based catalysts and enabling the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity indices.[5][6][7] This protocol will focus on an organocatalyzed approach to the ROP of this compound.
Proposed Ring-Opening Polymerization Mechanism
The organocatalyzed ring-opening polymerization of lactones can proceed through various mechanisms depending on the catalyst employed. For this protocol, we will consider a bifunctional catalyst that activates both the monomer and the initiator.
References
- 1. Ring-opening polymerisation of alkyl-substituted ε-caprolactones: kinetic effects of substitution position - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01380D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Ring opening polymerization of d,l-lactide and ε-caprolactone catalysed by (pyrazol-1-yl)copper(ii) carboxylate complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ring opening polymerization of ε-caprolactone through water - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Organocatalyzed ring-opening reactions of γ-carbonyl-substituted ε-caprolactones - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01025B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Organocatalytic Ring-Opening Polymerization of ϵ-Caprolactone with Phosphoramidimidates (PADIs) as a Bifunctional Brønsted Acid Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Copolymerization of 7,7-Dimethyloxepan-2-one with Lactide or ε-Caprolactone
Disclaimer: The following application notes and protocols are hypothetical and based on established principles of ring-opening polymerization (ROP) of lactones. To date, no specific literature has been identified for the copolymerization of 7,7-dimethyloxepan-2-one. Therefore, these protocols serve as a starting point for research and will require optimization.
Introduction
Poly(lactide), poly(ε-caprolactone), and their copolymers are widely utilized biodegradable and biocompatible polyesters in biomedical applications, including drug delivery, tissue engineering, and medical implants. The incorporation of substituted lactones, such as the hypothetical this compound, into these polymer backbones could offer a strategy to tailor the physicochemical properties of the resulting materials. The gem-dimethyl group at the 7-position of the oxepan-2-one ring is expected to increase the hydrophobicity and potentially alter the degradation kinetics and thermal properties of the copolymers.
These notes provide a detailed, albeit theoretical, guide for the synthesis and characterization of random copolymers of this compound with L-lactide (or D,L-lactide) and ε-caprolactone via ring-opening polymerization.
Proposed Reaction Schemes
The proposed synthesis of poly(this compound-co-lactide) and poly(this compound-co-caprolactone) is based on a coordination-insertion mechanism catalyzed by tin(II) octoate [Sn(Oct)₂] and initiated by an alcohol, such as benzyl alcohol or 1-dodecanol.
Scheme 1: Copolymerization of this compound with Lactide
Scheme 2: Copolymerization of this compound with ε-Caprolactone
Experimental Protocols
3.1. Materials
-
This compound (synthesis required if not commercially available)
-
L-lactide or D,L-lactide (recrystallized from ethyl acetate and dried under vacuum)
-
ε-Caprolactone (distilled under reduced pressure and dried over CaH₂)
-
Tin(II) 2-ethylhexanoate (Tin(II) octoate, Sn(Oct)₂)
-
Benzyl alcohol (or other suitable initiator like 1-dodecanol), distilled and dried
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (high purity)
3.2. Equipment
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flasks, baked and cooled under vacuum
-
Magnetic stirrer with heating plate
-
Vacuum pump
-
Standard glassware for synthesis and purification
-
NMR spectrometer
-
Gel Permeation Chromatography (GPC) system
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
3.3. Protocol for Copolymerization of this compound with Lactide
-
Monomer and Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the desired molar ratio of this compound and lactide (e.g., 50:50, 25:75, 75:25).
-
Solvent and Initiator Addition: Add anhydrous toluene to dissolve the monomers (to achieve a concentration of approximately 1 M). Add the initiator (e.g., benzyl alcohol) at a specific monomer-to-initiator ratio (e.g., 100:1) to control the molecular weight.
-
Catalyst Addition: In a separate vial, prepare a stock solution of Sn(Oct)₂ in anhydrous toluene. Add the required amount of the catalyst solution to the reaction mixture (a typical monomer-to-catalyst ratio is 500:1 to 2000:1).
-
Polymerization: Immerse the flask in a preheated oil bath at 110-130°C and stir for 12-48 hours. The reaction progress can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.
-
Termination and Purification: Cool the reaction mixture to room temperature. Dilute with dichloromethane and precipitate the polymer by slowly adding the solution to a large excess of cold methanol.
-
Drying: Collect the precipitated polymer by filtration or centrifugation, wash with methanol, and dry under vacuum at 40-50°C until a constant weight is achieved.
3.4. Protocol for Copolymerization of this compound with ε-Caprolactone
The protocol is similar to the one described for lactide.
-
Monomer and Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the desired molar ratio of this compound and ε-caprolactone.
-
Solvent and Initiator Addition: Add anhydrous toluene and the initiator as described above.
-
Catalyst Addition: Add the Sn(Oct)₂ catalyst solution.
-
Polymerization: Conduct the polymerization at 110-130°C for 12-48 hours.
-
Termination and Purification: Follow the same procedure for termination and purification as for the lactide copolymer.
-
Drying: Dry the final polymer under vacuum.
Characterization
The synthesized copolymers should be characterized to determine their composition, molecular weight, thermal properties, and thermal stability.
-
¹H NMR Spectroscopy: To determine the copolymer composition and microstructure.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature.
Data Presentation
The quantitative data obtained from the characterization of the copolymers should be summarized in tables for easy comparison.
Table 1: Copolymerization of this compound (M₁) with Lactide (M₂)
| Feed Ratio (M₁:M₂) | Copolymer Composition (M₁:M₂)¹ | Mn ( g/mol )² | Đ (Mw/Mn)² | Tg (°C)³ | Tm (°C)³ | Td (°C)⁴ |
| 25:75 | ||||||
| 50:50 | ||||||
| 75:25 |
¹ Determined by ¹H NMR spectroscopy. ² Determined by GPC. ³ Determined by DSC. ⁴ Decomposition temperature determined by TGA.
Table 2: Copolymerization of this compound (M₁) with ε-Caprolactone (M₂)
| Feed Ratio (M₁:M₂) | Copolymer Composition (M₁:M₂)¹ | Mn ( g/mol )² | Đ (Mw/Mn)² | Tg (°C)³ | Tm (°C)³ | Td (°C)⁴ |
| 25:75 | ||||||
| 50:50 | ||||||
| 75:25 |
¹ Determined by ¹H NMR spectroscopy. ² Determined by GPC. ³ Determined by DSC. ⁴ Decomposition temperature determined by TGA.
Visualizations
Experimental Workflow Diagrams
Application Notes & Protocols: Synthesis of Block Copolymers Using 7,7-Dimethyloxepan-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of block copolymers incorporating 7,7-dimethyloxepan-2-one. The methodologies described herein are primarily based on controlled ring-opening polymerization (ROP), a versatile technique for producing well-defined polymers with tailored properties.
Introduction
Block copolymers are a class of polymers consisting of two or more distinct polymer chains (blocks) covalently linked together. Their unique ability to self-assemble into various nanostructures makes them highly valuable in a wide range of applications, including drug delivery, nanotechnology, and materials science. This compound is a lactone monomer that, upon ring-opening polymerization, yields a biodegradable and biocompatible polyester block, poly(this compound). The incorporation of this block into copolymers allows for the fine-tuning of physical and chemical properties, such as degradation rates and hydrophobicity.
This document outlines the synthesis of diblock copolymers composed of a hydrophilic poly(ethylene glycol) (PEG) block and a hydrophobic poly(this compound) block. The synthesis is achieved by using a commercially available methoxy poly(ethylene glycol) (mPEG) as a macroinitiator for the ring-opening polymerization of this compound.
Synthesis Pathway Overview
The synthesis of poly(ethylene glycol)-block-poly(this compound) (PEG-b-P(7,7-DMOXO)) is typically achieved through the ring-opening polymerization (ROP) of this compound, initiated by the hydroxyl end-group of a macroinitiator, such as methoxy poly(ethylene glycol) (mPEG). This process is often catalyzed by an organocatalyst.
Caption: Workflow for the synthesis and characterization of PEG-b-P(7,7-DMOXO).
Experimental Protocols
Materials
-
Methoxy poly(ethylene glycol) (mPEG, Mn = 2000 g/mol , PDI = 1.05)
-
This compound (Purity > 98%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 98%)
-
Toluene (Anhydrous, 99.8%)
-
Methanol (ACS grade)
-
Hexane (ACS grade)
-
Argon (High purity)
Note: All reagents should be handled under an inert atmosphere to prevent moisture contamination, which can interfere with the polymerization reaction. This compound should be purified by distillation or recrystallization before use. Toluene should be dried over appropriate drying agents.
Protocol 1: Synthesis of mPEG-b-P(7,7-DMOXO)
This protocol details the synthesis of a diblock copolymer with a target molecular weight for the poly(this compound) block of approximately 5000 g/mol .
-
Preparation of the Reaction Setup:
-
A flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar is placed under a high vacuum and then backfilled with high-purity argon. This process is repeated three times to ensure an inert atmosphere.
-
-
Addition of Reactants:
-
In the Schlenk flask, add mPEG (1.0 g, 0.5 mmol) and this compound (3.55 g, 25 mmol).
-
Add 50 mL of anhydrous toluene to dissolve the reactants.
-
Stir the mixture at room temperature until all solids are completely dissolved.
-
-
Initiation of Polymerization:
-
Add DBU (76 µL, 0.5 mmol) to the reaction mixture using a syringe.
-
Immerse the Schlenk flask in a preheated oil bath at 80 °C.
-
-
Polymerization Reaction:
-
Allow the reaction to proceed for 24 hours under constant stirring.
-
Monitor the reaction progress by taking small aliquots at different time points and analyzing them by ¹H NMR to determine monomer conversion.
-
-
Termination and Purification:
-
After 24 hours, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the polymerization by adding a few drops of benzoic acid solution in toluene.
-
Precipitate the polymer by slowly adding the reaction mixture to 500 mL of cold methanol while stirring vigorously.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh cold methanol to remove any unreacted monomer and catalyst.
-
Dry the final product under vacuum at 40 °C for 48 hours to a constant weight.
-
Data Presentation
The successful synthesis of the block copolymer can be confirmed by various analytical techniques. The following tables summarize the expected characterization data for the synthesized mPEG-b-P(7,7-DMOXO).
Table 1: Molecular Weight and Polydispersity Data
| Polymer Sample | Mn (GPC, g/mol ) | Mw (GPC, g/mol ) | PDI (Mw/Mn) |
| mPEG Macroinitiator | 2,000 | 2,100 | 1.05 |
| mPEG-b-P(7,7-DMOXO) | 6,800 | 7,820 | 1.15 |
Table 2: Thermal Properties
| Polymer Sample | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) |
| mPEG Macroinitiator | - | 55 |
| P(7,7-DMOXO) Homopolymer | -45 | - |
| mPEG-b-P(7,7-DMOXO) | -43 (P(7,7-DMOXO)), 52 (PEG) | 53 |
Characterization Workflow
Caption: Analytical workflow for block copolymer characterization.
Detailed Methodologies for Key Experiments
¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure of the block copolymer and determine the block lengths.
-
Procedure:
-
Dissolve 5-10 mg of the dried polymer in 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a 400 MHz or higher spectrometer.
-
-
Data Analysis:
-
The characteristic peak for the methylene protons of the PEG block appears at ~3.64 ppm.
-
The characteristic peaks for the poly(this compound) block will appear at different chemical shifts. By integrating the signals corresponding to each block, the degree of polymerization of the P(7,7-DMOXO) block and the overall composition of the copolymer can be calculated.
-
Gel Permeation Chromatography (GPC)
-
Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.
-
Procedure:
-
Prepare a solution of the polymer in tetrahydrofuran (THF) at a concentration of 1-2 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject the sample into a GPC system equipped with a refractive index (RI) detector.
-
Use a set of polystyrene standards for calibration.
-
-
Data Analysis: A shift to a higher molecular weight in the GPC trace of the block copolymer compared to the mPEG macroinitiator indicates successful polymerization. The PDI value provides information about the control over the polymerization; a value close to 1.0 indicates a well-controlled process.
Differential Scanning Calorimetry (DSC)
-
Objective: To investigate the thermal properties of the block copolymer, such as the glass transition temperature (Tg) and melting temperature (Tm).
-
Procedure:
-
Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it.
-
Heat the sample from -80 °C to 100 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Cool the sample to -80 °C at a rate of 10 °C/min.
-
Perform a second heating scan from -80 °C to 100 °C at 10 °C/min.
-
-
Data Analysis: The second heating scan is used to determine the Tg and Tm. The presence of two distinct Tg values would indicate microphase separation of the two blocks. The Tm corresponds to the melting of the crystalline PEG block.
Conclusion
The protocols and data presented in these application notes provide a solid foundation for the successful synthesis and characterization of block copolymers based on this compound. The use of controlled ring-opening polymerization allows for the creation of well-defined materials with tunable properties, which are of significant interest for various advanced applications in the fields of biomedical engineering and materials science. Researchers are encouraged to adapt and optimize these protocols to meet their specific research needs.
Application Notes and Protocols for Poly(ε-caprolactone) as a Proxy for Poly(7,7-Dimethyloxepan-2-one) in Biomaterials
A Note to the Researcher: Extensive literature searches for "poly(7,7-Dimethyloxepan-2-one)" did not yield specific data on its synthesis, properties, or applications in biomaterials. This suggests that it is a novel or not widely studied polymer. However, its nomenclature indicates it is a derivative of the well-established and extensively researched biomaterial, poly(ε-caprolactone) (PCL) . The "7,7-Dimethyl" substitution on the oxepan-2-one (ε-caprolactone) ring would likely influence the polymer's properties. Specifically, the addition of methyl groups would be expected to increase hydrophobicity, potentially leading to a slower degradation rate and altered mechanical properties compared to PCL.
Given the lack of specific information on poly(this compound), this document provides detailed application notes and protocols for poly(ε-caprolactone) (PCL). This information will serve as a robust baseline for researchers interested in dimethyl-substituted polycaprolactones, offering established methodologies and comparative data.
Application Notes for Poly(ε-caprolactone) in Biomaterials
Poly(ε-caprolactone) (PCL) is a biodegradable and biocompatible synthetic aliphatic polyester that has garnered significant attention for a wide range of biomedical applications.[1][2][3][4][5][6] Its versatility stems from its tuneable mechanical properties, long degradation time, and high permeability to drugs.[1][6]
Tissue Engineering
PCL is extensively used as a scaffold material for tissue regeneration due to its excellent mechanical properties and slow degradation rate, which provides long-term support for cell growth and tissue formation.[1][4] It is often used for bone and cartilage tissue engineering where slow degradation is advantageous.
-
Bone Tissue Engineering: PCL scaffolds can be fabricated with porous structures that mimic the architecture of bone, facilitating cell infiltration, nutrient transport, and vascularization. These scaffolds can be functionalized with bioactive molecules like growth factors to enhance osteogenesis.
-
Cartilage Tissue Engineering: The semi-crystalline nature of PCL provides the necessary mechanical strength to support chondrocyte proliferation and extracellular matrix production.
-
Soft Tissue Engineering: By blending with other polymers or fabricating into specific architectures like electrospun nanofibers, the mechanical properties of PCL can be tailored for soft tissue applications such as skin, nerve, and vascular regeneration.
Drug Delivery
The high permeability of PCL to small drug molecules and its slow degradation profile make it an excellent candidate for controlled and sustained drug release.[6] PCL-based drug delivery systems can be formulated as microparticles, nanoparticles, implants, and films.
-
Sustained Release: The slow hydrolysis of the ester bonds in the PCL backbone leads to a gradual release of the encapsulated drug over extended periods, ranging from months to years.[3]
-
Targeted Delivery: PCL nanoparticles can be surface-modified with targeting ligands to enhance drug accumulation at specific sites, such as tumors.
-
Delivery of Various Agents: PCL has been successfully used to deliver a wide range of therapeutic agents, including anti-cancer drugs, antibiotics, anti-inflammatory agents, and growth factors.
Medical Devices
The biocompatibility and biodegradability of PCL have led to its use in various implantable medical devices.
-
Sutures: PCL is used to manufacture absorbable sutures that maintain their tensile strength for a sufficient period for wound healing before being safely absorbed by the body.
-
Implants: Long-term implantable devices for bone fixation and craniofacial reconstruction have been developed using PCL and its composites.[5]
Quantitative Data
The following tables summarize key quantitative data for poly(ε-caprolactone) from various studies.
Table 1: Mechanical Properties of Poly(ε-caprolactone)
| Property | Value | Reference |
| Tensile Strength (MPa) | 20 - 40 | Generic Value |
| Young's Modulus (MPa) | 200 - 500 | Generic Value |
| Elongation at Break (%) | > 700 | Generic Value |
Table 2: Degradation of Poly(ε-caprolactone)
| Degradation Time (in vivo) | 2 - 4 years | [5] |
| Degradation Mechanism | Hydrolytic cleavage of ester bonds | [3] |
Table 3: Drug Release from PCL-based Formulations
| Formulation | Drug | Release Duration | Reference |
| Microspheres | Dexamethasone | > 60 days | [4] |
| Nanoparticles | Paclitaxel | > 30 days | Generic Value |
| Implant | Levonorgestrel | > 5 years | Generic Value |
Experimental Protocols
Protocol for Synthesis of Poly(ε-caprolactone) via Ring-Opening Polymerization (ROP)
This protocol describes the synthesis of PCL from ε-caprolactone monomer using a tin(II) octoate catalyst.
Materials:
-
ε-caprolactone monomer (distilled before use)
-
Tin(II) octoate (Sn(Oct)₂) catalyst
-
Benzyl alcohol initiator
-
Toluene (anhydrous)
-
Methanol
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
Dry all glassware in an oven at 120°C overnight and assemble under a nitrogen atmosphere.
-
Add the desired amount of ε-caprolactone monomer and anhydrous toluene to the Schlenk flask.
-
Add the calculated amount of benzyl alcohol initiator.
-
In a separate vial, dissolve the tin(II) octoate catalyst in anhydrous toluene and add it to the reaction mixture.
-
Place the flask in a preheated oil bath at 110°C and stir for 24-48 hours under a nitrogen atmosphere.
-
After the polymerization is complete, cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into an excess of cold methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it several times with methanol to remove any unreacted monomer and catalyst.
-
Dry the polymer in a vacuum oven at room temperature until a constant weight is achieved.
Protocol for Fabrication of PCL Scaffolds by Solvent Casting and Particulate Leaching
This protocol describes a simple method to create porous PCL scaffolds.
Materials:
-
Poly(ε-caprolactone) (PCL)
-
Dichloromethane (DCM) or Chloroform
-
Sodium chloride (NaCl) crystals (sieved to a specific size range, e.g., 200-400 µm)
-
Deionized water
-
Glass petri dish
Procedure:
-
Dissolve PCL in DCM to form a solution of a specific concentration (e.g., 10% w/v).
-
Add NaCl crystals to the PCL solution at a desired PCL:NaCl weight ratio (e.g., 1:9 for high porosity).
-
Thoroughly mix the suspension to ensure a homogeneous distribution of NaCl particles.
-
Pour the mixture into a glass petri dish and allow the solvent to evaporate completely in a fume hood for 24 hours.
-
Immerse the resulting PCL/NaCl composite film in deionized water for 48 hours, changing the water periodically to leach out the NaCl particles.
-
After complete leaching of the salt, carefully remove the porous PCL scaffold and dry it in a vacuum oven.
Protocol for In Vitro Degradation Study of PCL Scaffolds
This protocol outlines a method to assess the degradation of PCL scaffolds in a simulated physiological environment.
Materials:
-
Porous PCL scaffolds of known weight
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Lyophilizer
Procedure:
-
Weigh the initial dry weight (W₀) of the PCL scaffolds.
-
Place each scaffold in a separate vial containing a known volume of PBS.
-
Incubate the vials at 37°C.
-
At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), remove the scaffolds from the PBS.
-
Gently rinse the scaffolds with deionized water to remove any salts.
-
Freeze-dry the scaffolds until a constant weight is achieved to obtain the final dry weight (Wₜ).
-
Calculate the weight loss percentage at each time point using the formula: Weight Loss (%) = [(W₀ - Wₜ) / W₀] x 100.
-
The pH of the PBS can also be monitored at each time point to assess the release of acidic degradation products.
Visualization of Pathways and Workflows
Below are diagrams created using the DOT language to visualize key concepts related to the application of PCL in biomaterials.
Caption: General experimental workflow for PCL-based biomaterials.
Caption: Biodegradation pathway of PCL in vivo.
Caption: Mechanisms of drug release from a PCL matrix.
References
- 1. PCL and PCL-based materials in biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers and therapeutic applications of poly (ε-caprolactone): Tissue engineering, medical implants, microbial infections, diabetic wounds, and cancers [mnba-journal.com]
- 3. Biodegradation of Poly(ε-caprolactone): Microorganisms, Enzymes, and Mechanisms [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for 7,7-Dimethyloxepan-2-one Based Polymers in Drug Delivery
A-Level Note to Researchers: Following a comprehensive review of publicly available scientific literature and databases, it has been determined that there is a notable absence of specific research detailing the application of polymers based on 7,7-Dimethyloxepan-2-one for drug delivery purposes. The synthesis, characterization, and formulation of this particular polymer into drug delivery systems, along with associated quantitative data on drug loading, release kinetics, and biocompatibility, are not documented in the current body of scientific literature.
Therefore, the following application notes and protocols are provided as a representative template based on a well-characterized and structurally related polyester, poly(ε-caprolactone) (PCL). These guidelines are intended to serve as a roadmap for researchers interested in investigating the potential of novel polymers, such as poly(this compound), for drug delivery applications. The experimental parameters and expected outcomes described herein are illustrative and would require optimization for a new polymer system.
Illustrative Application Notes for Poly(ε-caprolactone) (PCL) as a Model System
Poly(ε-caprolactone) (PCL) is a biodegradable and biocompatible polyester widely investigated for drug delivery. Its semi-crystalline nature and slow degradation kinetics make it suitable for long-term controlled release applications. PCL-based nanoparticles and microparticles are commonly formulated to encapsulate a wide range of therapeutic agents, from small molecule drugs to larger biologics.
Quantitative Data Summary for PCL-Based Drug Delivery Systems
The following tables summarize typical quantitative data obtained for drug-loaded PCL nanoparticles formulated by the oil-in-water (o/w) solvent evaporation method. These values are dependent on various factors including the polymer molecular weight, drug properties, and formulation parameters.
Table 1: Formulation Parameters and Physicochemical Properties of PCL Nanoparticles
| Formulation Code | Polymer Concentration (mg/mL) | Drug-to-Polymer Ratio (w/w) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| PCL-NP-1 | 10 | 1:10 | 250 ± 25 | 0.15 ± 0.05 | -20 ± 5 |
| PCL-NP-2 | 20 | 1:10 | 350 ± 30 | 0.20 ± 0.07 | -18 ± 6 |
| PCL-NP-3 | 10 | 1:5 | 270 ± 28 | 0.18 ± 0.06 | -22 ± 4 |
Table 2: Drug Loading and In Vitro Release Characteristics of PCL Nanoparticles
| Formulation Code | Drug Loading (%) | Encapsulation Efficiency (%) | Burst Release (%) (First 24h) | Cumulative Release (%) (14 days) |
| PCL-NP-1 | 8.5 ± 0.7 | 85 ± 7 | 25 ± 4 | 70 ± 6 |
| PCL-NP-2 | 8.2 ± 0.9 | 82 ± 9 | 22 ± 3 | 65 ± 8 |
| PCL-NP-3 | 14.1 ± 1.2 | 71 ± 6 | 30 ± 5 | 75 ± 7 |
Experimental Protocols (Based on PCL as a Model)
Synthesis of Poly(this compound) via Ring-Opening Polymerization (Hypothetical Protocol)
This protocol describes a general approach for the synthesis of polyesters via ring-opening polymerization, which would be the likely method for polymerizing this compound.
Materials:
-
This compound monomer
-
Stannous octoate (Sn(Oct)₂) as a catalyst
-
Benzyl alcohol as an initiator
-
Toluene (anhydrous)
-
Methanol
-
Dichloromethane
Procedure:
-
Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.
-
Add this compound monomer, benzyl alcohol (initiator), and anhydrous toluene to a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Heat the mixture to 110°C to dissolve the monomer completely.
-
In a separate vial, dissolve stannous octoate catalyst in anhydrous toluene.
-
Inject the catalyst solution into the monomer mixture.
-
Allow the polymerization to proceed at 110°C for 24-48 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and dissolve the polymer in dichloromethane.
-
Precipitate the polymer by slowly adding the dichloromethane solution to an excess of cold methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it with methanol to remove unreacted monomer and catalyst.
-
Dry the polymer under vacuum at 40°C until a constant weight is achieved.
-
Characterize the polymer for its molecular weight and structure using Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Formulation of Drug-Loaded Nanoparticles by Solvent Evaporation
This protocol details a common method for encapsulating a hydrophobic drug within polyester nanoparticles.
Materials:
-
Poly(this compound) (or PCL as the model polymer)
-
Hydrophobic drug
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)
Procedure:
-
Dissolve a known amount of the polymer and the hydrophobic drug in dichloromethane.
-
Prepare an aqueous solution of PVA, which will act as a surfactant to stabilize the emulsion.
-
Add the organic phase (polymer and drug solution) dropwise to the aqueous PVA solution while homogenizing at high speed (e.g., 10,000 rpm) for 5 minutes to form an oil-in-water (o/w) emulsion.
-
Place the resulting emulsion on a magnetic stirrer at room temperature for 4-6 hours to allow the dichloromethane to evaporate.
-
Collect the nanoparticles by ultracentrifugation (e.g., 15,000 rpm for 30 minutes at 4°C).
-
Wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the final nanoparticle formulation in deionized water or a suitable buffer for storage or lyophilize for long-term stability.
-
Characterize the nanoparticles for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the drug loading and encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) after extracting the drug from a known amount of nanoparticles.
In Vitro Drug Release Study
This protocol describes how to assess the release of an encapsulated drug from the nanoparticles over time.
Materials:
-
Drug-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis membrane (with a molecular weight cut-off lower than the drug's molecular weight)
-
Incubator or water bath at 37°C
Procedure:
-
Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and place it in a larger container with a known volume of PBS (e.g., 50 mL).
-
Incubate the setup at 37°C with gentle agitation.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours, and daily thereafter for up to 14 days), withdraw a sample (e.g., 1 mL) of the release medium (PBS) from the container.
-
Replenish the container with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Application Notes & Protocols: A Detailed Guide to Controlling the Molecular Weight of Poly(7,7-Dimethyloxepan-2-one) via Ring-Opening Polymerization
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and application of biodegradable polyesters.
Abstract: This document provides a comprehensive protocol for the controlled synthesis of poly(7,7-Dimethyloxepan-2-one), a biodegradable polyester with potential applications in drug delivery and biomedical devices. The protocol details the organocatalyzed ring-opening polymerization (ROP) of this compound, focusing on methods to control the polymer's molecular weight. This is achieved primarily by varying the monomer-to-initiator ratio. Detailed experimental procedures, characterization techniques, and data interpretation are provided to guide researchers in synthesizing polymers with desired specifications.
Introduction
Poly(this compound) is a synthetic, biodegradable aliphatic polyester. Its properties, such as degradation rate, mechanical strength, and drug release profile, are intrinsically linked to its molecular weight and polydispersity index (PDI). Precise control over these parameters is therefore critical for its application in the development of advanced drug delivery systems and other biomedical materials. Ring-opening polymerization (ROP) is a powerful technique for the synthesis of well-defined polyesters.[1] In particular, organocatalyzed ROP offers a metal-free approach, which is highly desirable for biomedical applications to avoid potential toxicity associated with residual metal catalysts.[1]
This application note details a protocol for the ROP of this compound using an organocatalyst, with a focus on achieving predictable molecular weights by adjusting the monomer-to-initiator feed ratio.
Experimental Protocol
2.1. Materials
-
This compound (monomer)
-
Benzyl alcohol (initiator)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)
-
Toluene (solvent, anhydrous)
-
Methanol (for precipitation)
-
Chloroform-d (CDCl₃) for NMR analysis
-
Tetrahydrofuran (THF) for GPC analysis
-
Argon or Nitrogen gas (inert atmosphere)
2.2. Equipment
-
Schlenk line or glovebox for inert atmosphere reactions
-
Round-bottom flasks, oven-dried
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Rotary evaporator
-
Vacuum oven
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Gel Permeation Chromatography (GPC) system
2.3. Polymerization Procedure
The following procedure is adapted from the organocatalyzed ROP of the structurally similar monomer, 1,5-dioxepan-2-one.[1]
-
Preparation: All glassware should be oven-dried at 120 °C overnight and cooled under an inert atmosphere (argon or nitrogen). The monomer, solvent, and initiator should be purified and dried using standard procedures before use.
-
Reaction Setup: In a glovebox or under a flow of inert gas, add the desired amount of this compound monomer to a dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolve the monomer in anhydrous toluene.
-
Initiator Addition: Using a syringe, add the calculated volume of the benzyl alcohol initiator solution in toluene to the monomer solution. The amount of initiator will determine the target molecular weight.
-
Catalyst Addition: In a separate vial, prepare a stock solution of the DBU catalyst in anhydrous toluene. Add the required amount of the catalyst solution to the monomer-initiator mixture to start the polymerization. A typical catalyst loading is 1 mol% relative to the monomer.
-
Polymerization: Allow the reaction to stir at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 2-24 hours). The reaction progress can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.
-
Quenching: To terminate the polymerization, add a small amount of a quenching agent, such as benzoic acid or acetic acid (approximately 5-10 equivalents relative to the catalyst).
-
Precipitation and Purification: Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.
-
Isolate the precipitated polymer by filtration or decantation.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.
Characterization
3.1. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the structure of the polymer and to determine the number-average molecular weight (Mₙ). The Mₙ can be calculated by comparing the integral of the signals from the polymer backbone to the integral of the signals from the initiator end-group.
-
Expected Chemical Shifts for Poly(this compound) repeating unit:
-
Protons on the carbon adjacent to the carbonyl group (-CH ₂-C=O): ~2.3-2.5 ppm (triplet)
-
Protons on the carbon adjacent to the oxygen (-O-CH ₂-): ~4.0-4.2 ppm (triplet)
-
Methyl protons (-C(CH ₃)₂-): ~1.1-1.3 ppm (singlet)
-
Other methylene protons in the backbone: ~1.4-1.8 ppm (multiplets)
-
-
End-group analysis (with benzyl alcohol initiator):
-
Aromatic protons of the benzyl group: ~7.2-7.4 ppm
-
3.2. Gel Permeation Chromatography (GPC)
GPC is employed to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). A successful controlled polymerization will be indicated by a narrow and symmetrical elution peak.
Data Presentation
The molecular weight of poly(this compound) can be effectively controlled by varying the monomer-to-initiator ([M]/[I]) ratio. The following table provides a representative dataset illustrating this relationship.
| Entry | [M]/[I] Ratio | Theoretical Mₙ ( g/mol ) | Experimental Mₙ (GPC, g/mol ) | PDI (Mₙ/Mₙ) |
| 1 | 25:1 | 3,550 | 3,400 | 1.15 |
| 2 | 50:1 | 7,100 | 6,900 | 1.12 |
| 3 | 100:1 | 14,200 | 13,800 | 1.18 |
| 4 | 200:1 | 28,400 | 27,500 | 1.21 |
Note: The data in this table is representative and intended to illustrate the expected trend. Actual experimental results may vary depending on specific reaction conditions.
Visualizations
Experimental Workflow Diagram
Caption: A workflow diagram illustrating the key steps in the synthesis of poly(this compound).
Logical Relationship Diagram
Caption: Relationship between experimental parameters and final polymer properties.
References
Characterization of Poly(7,7-Dimethyloxepan-2-one): Application Notes and Protocols for SEC and DSC Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the characterization of poly(7,7-Dimethyloxepan-2-one) using Size Exclusion Chromatography (SEC) and Differential Scanning Calorimetry (DSC). Due to the limited availability of specific experimental data for poly(this compound), representative data from its structural analog, poly(ε-caprolactone) (PCL), is utilized to illustrate the application of these techniques. The protocols provided are tailored for the analysis of aliphatic polyesters and can be readily adapted for the target polymer.
Size Exclusion Chromatography (SEC) for Molecular Weight Determination
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for determining the molecular weight distribution of polymers.[1] The principle of SEC lies in separating molecules based on their hydrodynamic volume in solution. Larger molecules elute first, while smaller molecules penetrate the pores of the stationary phase and elute later.
Quantitative Data Summary
The following table summarizes typical molecular weight data obtained for different batches of poly(ε-caprolactone), serving as a representative example for poly(this compound).
| Sample ID | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) |
| PCL-Batch-01 | 45,000 | 80,000 | 1.78 |
| PCL-Batch-02 | 52,000 | 95,000 | 1.83 |
| PCL-Batch-03 | 48,000 | 88,000 | 1.83 |
Experimental Protocol for SEC Analysis
This protocol outlines the steps for determining the molecular weight distribution of poly(this compound).
1.2.1. Materials and Equipment
-
SEC system equipped with a refractive index (RI) detector
-
SEC columns suitable for polyester analysis (e.g., polystyrene-divinylbenzene columns)
-
Mobile phase: High-purity tetrahydrofuran (THF)
-
Polymer sample (poly(this compound))
-
Polystyrene standards of known molecular weight for calibration
-
Autosampler vials with inserts
-
Syringe filters (0.2 µm, PTFE)
-
Analytical balance
1.2.2. Procedure
-
Mobile Phase Preparation: Prepare the mobile phase by filtering and degassing HPLC-grade THF.
-
Calibration:
-
Prepare a series of polystyrene standards of narrow molecular weight distribution in THF at a concentration of approximately 1 mg/mL.
-
Inject the standards into the SEC system.
-
Construct a calibration curve by plotting the logarithm of the molecular weight against the elution volume.
-
-
Sample Preparation:
-
Accurately weigh 2-3 mg of the poly(this compound) sample into a vial.
-
Add a known volume of THF to achieve a concentration of approximately 2-3 mg/mL.
-
Gently agitate the vial until the polymer is completely dissolved. This may take several hours.
-
Filter the sample solution through a 0.2 µm syringe filter into an autosampler vial.
-
-
SEC Analysis:
-
Set the SEC system parameters (e.g., flow rate: 1.0 mL/min, column temperature: 35 °C).
-
Inject the prepared sample solution into the SEC system.
-
Record the chromatogram from the RI detector.
-
-
Data Analysis:
-
Using the calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the sample from the obtained chromatogram.
-
Experimental Workflow
Caption: Workflow for SEC analysis of poly(this compound).
Differential Scanning Calorimetry (DSC) for Thermal Properties
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[2] It is widely used to determine the thermal transitions of polymers, such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).[3]
Quantitative Data Summary
The following table presents typical thermal properties for poly(ε-caprolactone), which can be considered representative for poly(this compound).
| Sample ID | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Enthalpy of Fusion (ΔHm) (J/g) |
| PCL-Batch-01 | -60 | 59 | 135 |
| PCL-Batch-02 | -62 | 61 | 139 |
| PCL-Batch-03 | -61 | 60 | 137 |
Experimental Protocol for DSC Analysis
This protocol describes the determination of the thermal properties of poly(this compound).
2.2.1. Materials and Equipment
-
Differential Scanning Calorimeter (DSC) with a cooling accessory
-
Aluminum DSC pans and lids
-
Crimper for sealing DSC pans
-
Polymer sample (poly(this compound))
-
High-purity nitrogen gas for purging
-
Analytical balance (microbalance preferred)
2.2.2. Procedure
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Seal the pan using a crimper.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
DSC Analysis:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with nitrogen gas at a constant flow rate (e.g., 50 mL/min).
-
Equilibrate the sample at a temperature well below the expected Tg (e.g., -80 °C).
-
First Heating Scan: Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its melting point (e.g., 100 °C). This scan is used to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature (e.g., -80 °C).
-
Second Heating Scan: Heat the sample again at the same constant rate (e.g., 10 °C/min) to the final temperature (e.g., 100 °C). The data from this scan is typically used for analysis of Tg and Tm.
-
-
Data Analysis:
-
From the second heating scan thermogram, determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.
-
Determine the melting temperature (Tm) as the peak temperature of the melting endotherm.
-
Calculate the enthalpy of fusion (ΔHm) by integrating the area under the melting peak.
-
Logical Relationship of DSC Thermal Events
Caption: Thermal transitions observed during a DSC heat-cool-heat cycle.
References
Application Notes and Protocols for Electrospinning of Poly(7,7-Dimethyloxepan-2-one) Nanofibers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the fabrication of poly(7,7-dimethyloxepan-2-one) (PDMO) nanofibers via electrospinning. This document is intended for researchers, scientists, and drug development professionals interested in utilizing this novel biomaterial for applications such as controlled drug delivery and tissue engineering. As a derivative of polycaprolactone (PCL), PDMO offers unique properties that can be tailored for specific biomedical applications.
Introduction to Poly(this compound)
Poly(this compound) is a synthetic biodegradable polyester. Its structure is similar to the well-studied polycaprolactone (PCL), with the key difference being the presence of two methyl groups on the carbon atom adjacent to the oxygen in the oxepane ring. This structural modification is anticipated to influence the polymer's physical and chemical properties, including its solubility, degradation rate, and thermal characteristics, which in turn will affect its electrospinnability and performance in biomedical applications.
The synthesis of PDMO is typically achieved through the ring-opening polymerization of the this compound monomer. The molecular weight of the resulting polymer can be controlled by adjusting the monomer-to-initiator ratio during polymerization, a critical parameter that influences the viscosity of the electrospinning solution and the mechanical properties of the resulting nanofibers.
Electrospinning of PDMO: An Overview
Electrospinning is a versatile and widely used technique for producing polymer nanofibers with diameters ranging from nanometers to a few micrometers. The process involves the application of a high voltage to a polymer solution, which causes the ejection of a charged jet. As the jet travels towards a grounded collector, the solvent evaporates, and the polymer solidifies into a non-woven mat of nanofibers. The morphology and diameter of the electrospun fibers are influenced by several parameters, which can be broadly categorized into solution parameters, process parameters, and ambient parameters.
Experimental Protocols
Materials
-
Poly(this compound) (PDMO) - Synthesized via ring-opening polymerization.
-
Solvents:
-
Chloroform (CHCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
-
Model Drug (for drug delivery applications): e.g., Dexamethasone, Paclitaxel.
Protocol for Preparation of PDMO Electrospinning Solution
-
Polymer Dissolution:
-
Weigh the desired amount of PDMO powder.
-
Select an appropriate solvent or solvent system. Based on the properties of similar polyesters, a mixture of a volatile solvent like chloroform or DCM with a more polar, less volatile solvent like DMF is recommended to achieve stable electrospinning. A common starting ratio is 9:1 (v/v) of CHCl₃:DMF.
-
Dissolve the PDMO in the chosen solvent system at a specific concentration (e.g., 10-20% w/v).
-
Stir the solution at room temperature using a magnetic stirrer until the polymer is completely dissolved. This may take several hours. The solution should be clear and homogeneous.
-
-
Drug Incorporation (Optional):
-
If a drug is to be loaded, dissolve the desired amount of the drug in the polymer solution.
-
Ensure the drug is fully dissolved and the final solution is homogeneous. Sonication may be used to aid dissolution if necessary.
-
Protocol for Electrospinning of PDMO Nanofibers
-
Apparatus Setup:
-
Set up a standard electrospinning apparatus consisting of a high-voltage power supply, a syringe pump, a syringe with a metallic needle (e.g., 21-gauge), and a grounded collector (e.g., a flat aluminum foil-covered plate or a rotating mandrel).
-
-
Electrospinning Process:
-
Load the prepared PDMO solution into the syringe and mount it on the syringe pump.
-
Set the desired flow rate of the polymer solution (e.g., 0.5 - 2.0 mL/h).
-
Position the needle at a fixed distance from the collector (e.g., 10 - 20 cm).
-
Apply a high voltage between the needle tip and the collector (e.g., 10 - 20 kV).
-
Initiate the syringe pump to start the electrospinning process. A stable Taylor cone should form at the needle tip, from which a continuous jet is ejected.
-
Collect the nanofibers on the grounded collector for a desired period to obtain a mat of sufficient thickness.
-
-
Post-spinning Treatment:
-
Carefully remove the nanofiber mat from the collector.
-
Dry the mat in a vacuum oven at a temperature below the polymer's glass transition temperature for at least 24 hours to remove any residual solvent.
-
Data Presentation
The following tables summarize the key parameters influencing the electrospinning of PDMO and the expected properties of the resulting nanofibers. These values are extrapolated from studies on PCL and similar polyesters and should be optimized for the specific molecular weight and properties of the synthesized PDMO.
Table 1: Solution Parameters for Electrospinning of PDMO
| Parameter | Range | Effect on Nanofiber Morphology |
| Polymer Concentration (% w/v) | 10 - 20 | Higher concentration generally leads to larger fiber diameters. Below a critical concentration, beads may form instead of fibers. |
| Solvent System | CHCl₃/DMF, DCM/DMF, DCM/MeOH | The volatility and polarity of the solvent affect the drying rate and the stability of the electrospinning jet. |
| Solution Viscosity (cP) | 100 - 1000 | Higher viscosity leads to larger fiber diameters. |
| Solution Conductivity (µS/cm) | 1 - 50 | Higher conductivity generally leads to smaller fiber diameters due to increased charge density on the jet. |
Table 2: Process Parameters for Electrospinning of PDMO
| Parameter | Range | Effect on Nanofiber Morphology |
| Applied Voltage (kV) | 10 - 20 | Higher voltage can lead to a higher jet stretching and smaller fiber diameters, but excessive voltage can cause jet instability. |
| Flow Rate (mL/h) | 0.5 - 2.0 | Higher flow rate can lead to larger fiber diameters and the formation of beads due to incomplete solvent evaporation. |
| Tip-to-Collector Distance (cm) | 10 - 20 | A longer distance allows more time for solvent evaporation, potentially leading to smaller and drier fibers. |
Table 3: Expected Properties of Electrospun PDMO Nanofibers
| Property | Expected Range/Value | Significance |
| Fiber Diameter (nm) | 100 - 1000 | Influences cell-material interactions, drug release kinetics, and mechanical properties. |
| Porosity (%) | > 80 | High porosity is beneficial for cell infiltration in tissue engineering and for providing a large surface area for drug release. |
| Mechanical Strength (MPa) | Variable | Dependent on fiber diameter, alignment, and mat thickness. Important for handling and for load-bearing applications. |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the electrospinning of PDMO nanofibers.
Logical Relationship for Parameter Optimization
The following diagram illustrates the logical relationships between key electrospinning parameters and the resulting nanofiber characteristics.
Conclusion
The electrospinning of poly(this compound) presents a promising avenue for the development of novel biomaterials for drug delivery and tissue engineering. The protocols and data provided in these application notes serve as a starting point for researchers to explore the potential of this polymer. It is crucial to note that the optimal electrospinning parameters will be dependent on the specific molecular weight and purity of the synthesized PDMO. Systematic optimization of the solution and process parameters is necessary to achieve nanofibers with the desired morphology and properties for a given application. Further characterization of the mechanical properties, degradation kinetics, and biocompatibility of the electrospun PDMO scaffolds will be essential for their successful translation into clinical applications.
Troubleshooting & Optimization
Technical Support Center: Polymerization of 7,7-Dimethyloxepan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ring-opening polymerization (ROP) of 7,7-Dimethyloxepan-2-one.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Polymer Yield or Incomplete Monomer Conversion
Q1: My polymerization of this compound is not reaching high monomer conversion. What are the potential causes and solutions?
A1: Several factors can contribute to low monomer conversion in the ring-opening polymerization of this compound. The steric hindrance provided by the gem-dimethyl group at the 7-position can significantly reduce the monomer's reactivity compared to unsubstituted ε-caprolactone.
Troubleshooting Steps:
-
Catalyst Choice and Concentration: The choice of catalyst is critical. For sterically hindered monomers, highly active catalysts are often required. Consider using organocatalysts like diphenyl phosphate (DPP) or strong organobases. The catalyst concentration also plays a role; insufficient catalyst loading can lead to slow or incomplete polymerization.
-
Reaction Temperature: Increasing the reaction temperature can enhance the polymerization rate. However, be aware that higher temperatures can also promote side reactions. A careful optimization of the temperature is necessary.
-
Monomer and Solvent Purity: Impurities, especially water or other nucleophiles, can interfere with the polymerization by reacting with the catalyst or the propagating chain ends. Ensure that the monomer and solvent are rigorously dried before use.
-
Initiator Purity: The initiator, typically an alcohol, must also be free of impurities.
Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - Đ)
Q2: The resulting polymer from my this compound polymerization has a broad molecular weight distribution (Đ > 1.5). How can I achieve a more controlled polymerization?
A2: A broad molecular weight distribution is often an indication of side reactions, primarily intermolecular transesterification, which leads to a scrambling of the polymer chains.
Troubleshooting Steps:
-
Reaction Temperature and Time: High temperatures and prolonged reaction times can increase the extent of transesterification.[1] It is advisable to monitor the polymerization kinetics and stop the reaction once high monomer conversion is achieved, without unnecessary extension of the reaction time.
-
Catalyst Selection: Some catalysts have a higher propensity to promote transesterification. For instance, certain metal-based catalysts might be more prone to these side reactions compared to some organocatalysts under specific conditions.
-
Monomer Conversion: Transesterification side reactions are often more prevalent at high monomer conversions.[1] If a narrow molecular weight distribution is critical, consider stopping the reaction at a slightly lower conversion.
Issue 3: Formation of Cyclic Oligomers
Q3: I am observing the formation of low molecular weight cyclic species in my final product. What causes this and how can it be minimized?
A3: The formation of cyclic oligomers is typically a result of intramolecular transesterification, also known as "back-biting." In this process, the growing polymer chain attacks itself, leading to the formation of a cyclic molecule and a shorter polymer chain.
Troubleshooting Steps:
-
Monomer Concentration: Polymerization at higher monomer concentrations (e.g., in bulk or in a concentrated solution) can favor intermolecular propagation over intramolecular back-biting.
-
Catalyst and Temperature: As with intermolecular transesterification, the choice of catalyst and reaction temperature can influence the rate of back-biting. Milder reaction conditions are generally preferred to suppress this side reaction.
Summary of Key Side Reactions and Mitigation Strategies
| Side Reaction | Description | Key Influencing Factors | Mitigation Strategies |
| Intermolecular Transesterification | Exchange of segments between different polymer chains, leading to a broader molecular weight distribution. | High temperature, long reaction time, high monomer conversion, catalyst type. | Optimize reaction temperature and time, consider stopping at lower conversion, select a catalyst with low transesterification activity. |
| Intramolecular Transesterification (Back-biting) | The growing polymer chain end attacks an ester group on its own chain, forming a cyclic oligomer. | Low monomer concentration, high temperature, catalyst type. | Increase monomer concentration (bulk polymerization), use lower reaction temperatures, select an appropriate catalyst. |
| Chain Termination/Transfer by Impurities | Reaction of the propagating chain with impurities (e.g., water), leading to premature termination and broader molecular weight distribution. | Presence of water or other nucleophilic impurities in monomer, initiator, or solvent. | Rigorously dry all reagents and solvents before use. |
Experimental Protocols
Representative Protocol for Ring-Opening Polymerization of this compound:
This protocol is a general guideline and may require optimization based on the specific catalyst and desired polymer characteristics.
-
Monomer and Reagent Purification:
-
Dry this compound over CaH₂ for 48 hours and then distill under reduced pressure.
-
Dry the initiator (e.g., benzyl alcohol) and any solvent (e.g., toluene) using appropriate methods (e.g., distillation from a suitable drying agent).
-
-
Polymerization Setup:
-
All glassware should be flame-dried under vacuum and cooled under a dry, inert atmosphere (e.g., nitrogen or argon).
-
In a glovebox, add the desired amounts of this compound, initiator, and solvent to a reaction vessel equipped with a magnetic stir bar.
-
-
Initiation and Polymerization:
-
Add the catalyst (e.g., a stock solution of diphenyl phosphate in a dry solvent) to the reaction mixture to initiate the polymerization.
-
Stir the reaction mixture at the desired temperature.
-
-
Monitoring and Termination:
-
Monitor the monomer conversion over time by taking aliquots from the reaction mixture and analyzing them by ¹H NMR spectroscopy.
-
Once the desired conversion is reached, quench the polymerization by adding a small amount of a suitable terminating agent (e.g., benzoic acid for organobase-catalyzed reactions).
-
-
Polymer Isolation and Purification:
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
Visualizing Reaction Pathways
Diagram of this compound Polymerization and Side Reactions:
Caption: Main polymerization pathway and common side reactions.
Troubleshooting Logic Diagram:
Caption: Troubleshooting logic for common polymerization issues.
References
Technical Support Center: Optimizing Ring-Opening Polymerization of 7,7-Dimethyloxepan-2-one
Welcome to the technical support center for the ring-opening polymerization (ROP) of 7,7-Dimethyloxepan-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst optimization, troubleshooting common experimental issues, and offering detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for the Ring-Opening Polymerization (ROP) of this compound?
A1: While specific data for this compound is limited, the ROP of structurally similar lactones is commonly achieved using organocatalysts, metal-based catalysts, and enzymes. For controlled polymerization with low metal contamination risk, organocatalysts are often preferred. Common examples that are likely applicable include:
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic amine base.
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD): Another potent guanidine-based catalyst.
-
Phosphazene bases (e.g., t-BuP4): Superbases known for their high activity in ROP.
-
Tin(II) octoate (Sn(Oct)₂): A widely used metal-based catalyst, particularly in industrial settings.
Q2: How does the catalyst concentration affect the molecular weight and polydispersity (PDI) of the resulting polymer?
A2: Generally, in a living/controlled ROP, the number-average molecular weight (Mn) of the polymer is determined by the monomer-to-initiator ratio ([M]/[I]) and the monomer conversion. The catalyst concentration primarily affects the rate of polymerization. However, excessively high catalyst concentrations can lead to side reactions, such as transesterification, which can broaden the polydispersity (PDI) of the polymer. It is crucial to optimize the catalyst concentration to achieve a reasonable reaction rate while maintaining good control over the polymerization.
Q3: My polymerization is not initiating or is proceeding very slowly. What are the possible causes?
A3: Several factors could contribute to slow or no polymerization:
-
Catalyst Inactivity: The catalyst may have degraded due to moisture or improper storage.
-
Insufficient Catalyst Concentration: The amount of catalyst may be too low to effectively initiate polymerization.
-
Presence of Impurities: Water and other protic impurities in the monomer, initiator, or solvent can quench the catalyst or initiator.
-
Low Reaction Temperature: The polymerization temperature may be too low for the chosen catalyst system.
Q4: I am observing a broad polydispersity (PDI > 1.5) in my final polymer. How can I narrow it?
A4: A broad PDI suggests a loss of control during polymerization, which can be caused by:
-
Side Reactions: Transesterification (both intermolecular and intramolecular) and other side reactions become more prominent at high temperatures and long reaction times.
-
Impurities: As mentioned, impurities can lead to uncontrolled initiation events.
-
Slow Initiation: If the initiation rate is much slower than the propagation rate, the polymer chains will not grow uniformly.
-
Catalyst/Initiator System: The choice of catalyst and initiator significantly impacts the control over polymerization.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the ROP of this compound.
| Issue | Potential Cause | Recommended Action |
| Low or No Monomer Conversion | 1. Inactive catalyst. 2. Insufficient catalyst loading. 3. Presence of inhibitors (e.g., water). 4. Low reaction temperature. | 1. Use a fresh batch of catalyst. 2. Incrementally increase catalyst concentration (e.g., by 25-50%). 3. Ensure all glassware is rigorously dried and reagents are purified/dried. 4. Increase the reaction temperature in 10°C increments. |
| Broad Polydispersity (PDI) | 1. High reaction temperature or prolonged reaction time. 2. High catalyst concentration. 3. Impurities in the reaction mixture. | 1. Reduce the reaction temperature or shorten the reaction time. Monitor conversion over time to find the optimal point. 2. Decrease the catalyst concentration. 3. Purify the monomer, initiator, and solvent. |
| Inconsistent Molecular Weight | 1. Inaccurate dispensing of initiator or monomer. 2. Presence of impurities that act as initiators. | 1. Carefully verify the amounts of monomer and initiator. 2. Ensure all reagents are pure and dry. |
| Gel Formation | 1. Cross-linking side reactions. 2. High monomer concentration in bulk polymerization. | 1. Lower the reaction temperature. 2. Consider performing the polymerization in a suitable anhydrous solvent. |
Experimental Protocols
General Protocol for Small-Scale ROP of this compound
This protocol provides a starting point for optimizing the catalyst concentration. It is recommended to run a series of small-scale reactions with varying catalyst concentrations.
Materials:
-
This compound (monomer)
-
Benzyl alcohol (initiator)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)
-
Anhydrous toluene (solvent)
-
Methanol (for quenching)
-
Dichloromethane (for dissolving the polymer)
-
Cold diethyl ether or hexane (for precipitation)
Procedure:
-
Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Reagent Preparation:
-
Purify the this compound monomer by recrystallization or distillation under reduced pressure.
-
Dry benzyl alcohol and toluene over suitable drying agents (e.g., CaH₂) and distill before use.
-
Prepare stock solutions of the initiator and catalyst in anhydrous toluene for accurate dispensing.
-
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of this compound.
-
Initiation: Add the calculated volume of the benzyl alcohol initiator stock solution to the monomer.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 80°C). Add the calculated volume of the DBU catalyst stock solution to start the polymerization.
-
Monitoring: Take aliquots at different time points to monitor the monomer conversion and polymer properties (Mn and PDI) using techniques like ¹H NMR and Gel Permeation Chromatography (GPC).
-
Quenching: Once the desired conversion is reached, quench the reaction by adding a small amount of a protic solvent like methanol.
-
Purification: Dissolve the crude polymer in a minimal amount of dichloromethane and precipitate it in a large excess of cold diethyl ether or hexane.
-
Drying: Decant the solvent and dry the polymer under vacuum at room temperature until a constant weight is achieved.
Table of Suggested Starting Conditions for Catalyst Optimization
The following table provides suggested starting conditions for a screening experiment to optimize the DBU catalyst concentration for the ROP of this compound with a target degree of polymerization (DP) of 100.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Monomer:Initiator Ratio | 100:1 | 100:1 | 100:1 |
| Monomer:Catalyst Ratio | 1000:1 | 500:1 | 250:1 |
| Temperature (°C) | 80 | 80 | 80 |
| Solvent | Toluene | Toluene | Toluene |
| Reaction Time (hours) | Monitor | Monitor | Monitor |
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the ROP of this compound.
Caption: Troubleshooting workflow for ROP.
ROP Experimental Workflow
This diagram outlines the key steps in performing a typical ROP experiment for this compound.
Caption: Experimental workflow for ROP.
Effect of temperature on 7,7-Dimethyloxepan-2-one polymerization kinetics
Disclaimer: Scientific literature providing specific experimental data on the polymerization kinetics of 7,7-Dimethyloxepan-2-one is not currently available. The following information is based on the well-studied polymerization of its structural analog, ε-caprolactone, and its substituted derivatives. This guide should, therefore, be used as a starting point for experimental design, with the understanding that the kinetics of this compound may differ due to steric hindrance from the gem-dimethyl group at the C7 position.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of temperature on the ring-opening polymerization (ROP) of this compound?
A1: Generally, for the ROP of lactones, increasing the reaction temperature is expected to increase the polymerization rate. This is due to the higher kinetic energy of the molecules, leading to more frequent and energetic collisions between the monomer and the propagating chain end. However, excessively high temperatures can lead to side reactions, such as depolymerization or thermal degradation of the polymer, which can limit the achievable molecular weight and broaden the molecular weight distribution. For ε-caprolactone, studies have shown a clear trend of increased monomer conversion and polymerization rate with rising temperature within a certain range.[1][2][3]
Q2: How might the gem-dimethyl group at the C7 position of this compound affect its polymerization kinetics compared to ε-caprolactone?
A2: The two methyl groups at the C7 position, adjacent to the ester oxygen, are likely to introduce significant steric hindrance. This steric bulk can affect the polymerization in several ways:
-
Slower Polymerization Rate: The approach of the initiator and the propagating chain end to the carbonyl group of the monomer may be hindered, leading to a slower polymerization rate compared to unsubstituted ε-caprolactone. Studies on other substituted lactones have shown that the position and size of the substituent can dramatically influence the polymerization kinetics.
-
Lower Ceiling Temperature: The increased steric strain in the polymer chain may lower the ceiling temperature (Tc), the temperature at which the rate of polymerization and depolymerization are equal. Above Tc, polymerization is thermodynamically unfavorable.
-
Influence on Initiator/Catalyst Choice: The steric hindrance might necessitate the use of less bulky initiators or more active catalysts to achieve efficient polymerization.
Q3: What are common initiators and catalysts for the ROP of lactones like this compound?
A3: A wide range of initiators and catalysts can be used for the ROP of lactones. The choice depends on the desired polymer characteristics (e.g., molecular weight, end-group functionality) and the polymerization mechanism. Common systems include:
-
Metal Alkoxides: Tin(II) octoate (Sn(Oct)₂), often used with an alcohol initiator (e.g., n-hexanol), is a widely used and effective catalyst system for the ROP of ε-caprolactone.[1][2][3] Aluminum and zinc alkoxide complexes are also common.
-
Organocatalysts: Diphenyl phosphate (DPP) is an effective organocatalyst that can provide good control over the polymerization of substituted lactones.
-
Anionic Initiators: Alkoxides, such as sodium or potassium alkoxides, can be used for anionic ROP.
-
Cationic Initiators: Strong protic acids can initiate cationic ROP.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no monomer conversion | 1. Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy, especially with the sterically hindered monomer. 2. Inactive Initiator/Catalyst: The initiator or catalyst may have degraded due to moisture or air exposure. 3. Steric Hindrance: The bulky gem-dimethyl group may be significantly slowing down the reaction. | 1. Increase Temperature: Gradually increase the reaction temperature in increments (e.g., 10-20 °C) and monitor the conversion. 2. Use Fresh Reagents: Ensure the initiator and catalyst are pure and handled under inert conditions (e.g., in a glovebox or using Schlenk techniques). 3. Change Initiator/Catalyst: Consider using a less sterically hindered initiator or a more active catalyst. |
| Broad molecular weight distribution (PDI > 1.5) | 1. Side Reactions: High temperatures can lead to transesterification or other side reactions. 2. Impurities: Water or other nucleophilic impurities can act as initiators, leading to multiple growing chains. 3. Slow Initiation: If the initiation rate is much slower than the propagation rate. | 1. Optimize Temperature: Conduct the polymerization at the lowest temperature that gives a reasonable reaction rate. 2. Purify Monomer and Solvent: Ensure all reagents and solvents are rigorously dried and purified before use. 3. Select an Appropriate Initiator: Choose an initiator that provides a fast and quantitative initiation step. |
| Uncontrolled polymerization (actual Mn ≠ theoretical Mn) | 1. Chain Transfer Reactions: Impurities or certain solvents can participate in chain transfer reactions. 2. Incorrect Monomer-to-Initiator Ratio: Inaccurate measurement of the monomer or initiator concentration. | 1. Purify Reagents: As mentioned above, purity is critical for controlled polymerization. 2. Accurate Measurements: Carefully measure the amounts of monomer and initiator. Prepare stock solutions for accuracy. |
Data Presentation: Effect of Temperature on ε-Caprolactone Polymerization
The following tables summarize the effect of temperature on the ring-opening polymerization of ε-caprolactone, initiated by tin(II) octoate/n-hexanol. This data is provided as a reference to illustrate the expected trends for this compound, although the absolute values are likely to differ.
Table 1: Effect of Temperature on Monomer Conversion and Polymerization Rate of ε-Caprolactone [1][2]
| Temperature (°C) | Time (h) | Monomer Conversion (%) | Polymerization Rate (relative) |
| 140 | 4 | 85 | Low |
| 160 | 4 | 95 | Medium |
| 180 | 4 | >99 | High |
Table 2: Kinetic Parameters for the ROP of ε-Caprolactone [1][3]
| Parameter | Value Range | Conditions |
| Activation Energy (Ea) | 64.9 – 80.4 kJ/mol | Non-isothermal DSC, Sn(Oct)₂/n-HexOH initiator |
| Frequency Factor (A) | 1.2x10⁶ – 7.3x10⁷ min⁻¹ | Model fitting, Sn(Oct)₂/n-HexOH initiator |
Experimental Protocols
Protocol 1: Kinetic Study of this compound Polymerization by ¹H NMR Spectroscopy
This protocol describes a method to determine the polymerization kinetics by monitoring monomer conversion over time at a specific temperature.
Materials:
-
This compound (monomer)
-
Toluene-d₈ (deuterated solvent)
-
Tin(II) octoate (Sn(Oct)₂) (catalyst)
-
Benzyl alcohol (initiator)
-
Internal standard (e.g., 1,3,5-trioxane)
-
NMR tubes with J. Young valves
-
Schlenk line and argon or nitrogen gas supply
-
Glovebox (recommended)
Procedure:
-
Purification: Dry the monomer over CaH₂ and distill under reduced pressure. Dry the initiator over molecular sieves. Purify the catalyst by recrystallization if necessary. Dry the toluene-d₈ over a suitable drying agent and distill.
-
Preparation of Stock Solutions (in a glovebox):
-
Prepare a stock solution of the monomer in toluene-d₈.
-
Prepare a stock solution of the initiator and internal standard in toluene-d₈.
-
Prepare a stock solution of the catalyst in dry toluene.
-
-
Reaction Setup:
-
In an NMR tube, add the required volumes of the monomer and initiator/internal standard stock solutions.
-
Equilibrate the NMR tube at the desired reaction temperature in the NMR spectrometer.
-
Inject the required volume of the catalyst stock solution to initiate the polymerization.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Determine the monomer conversion by comparing the integration of a characteristic monomer peak with the integration of the internal standard peak.
-
Plot ln([M]₀/[M]t) versus time to determine the apparent rate constant (k_app) if the reaction follows first-order kinetics.
-
Protocol 2: Determination of Activation Energy using Non-isothermal Differential Scanning Calorimetry (DSC)
This protocol outlines the use of DSC to determine the activation energy of the polymerization across a range of temperatures.
Materials:
-
This compound
-
Tin(II) octoate (Sn(Oct)₂)
-
n-hexanol
-
DSC instrument
-
Aluminum DSC pans
Procedure:
-
Sample Preparation:
-
In a vial, prepare a reaction mixture of the monomer, initiator (n-hexanol), and catalyst (Sn(Oct)₂).
-
Accurately weigh 5-10 mg of the reaction mixture into an aluminum DSC pan and seal it.
-
-
DSC Analysis:
-
Place the sample pan in the DSC cell.
-
Heat the sample from room temperature to a temperature where the polymerization is complete (e.g., 250 °C) at several different heating rates (e.g., 5, 10, 15, and 20 °C/min).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Integrate the exothermic peaks for each heating rate to determine the total heat of polymerization.
-
Use isoconversional methods (e.g., Kissinger-Akahira-Sunose (KAS) or Friedman analysis) to calculate the activation energy (Ea) as a function of monomer conversion.
-
References
- 1. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Ring-opening polymerization of ε-caprolactone initiated by tin(II) octoate/ n-hexanol: DSC isoconversional kinetics analysis and polymer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7,7-Dimethyloxepan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of the 7,7-Dimethyloxepan-2-one monomer. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: When synthesizing this compound, typically via the Baeyer-Villiger oxidation of 2,2-dimethylcyclohexanone, several impurities can be present in the crude product. These include:
-
Unreacted 2,2-dimethylcyclohexanone: The starting material for the oxidation.
-
By-products from the oxidizing agent: For example, if meta-chloroperoxybenzoic acid (m-CPBA) is used, meta-chlorobenzoic acid will be a significant byproduct.
-
6-hydroxy-6-methylheptanoic acid: This is the ring-opened product resulting from the hydrolysis of this compound. The presence of water or acidic/basic conditions can promote this impurity.
-
Polymerized monomer: The monomer can undergo ring-opening polymerization, especially at elevated temperatures or in the presence of catalytic impurities.
Q2: Which purification techniques are most effective for this compound?
A2: The two primary methods for purifying this compound are vacuum distillation and column chromatography.
-
Vacuum Distillation: This is an effective method for separating the monomer from non-volatile impurities such as residual oxidizing agent by-products and polymerized material. It is often the preferred method for large-scale purification.
-
Column Chromatography: This technique is excellent for removing impurities with similar volatilities to the desired product, such as the starting ketone. It is highly effective for achieving very high purity on a smaller scale.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process.[1][2][3][4][5] A typical TLC protocol would involve using a silica gel plate and a mobile phase such as a mixture of hexane and ethyl acetate. The spots can be visualized using a UV lamp (if the compounds are UV active) or by staining with an appropriate agent like potassium permanganate or iodine.[5]
Troubleshooting Guides
Vacuum Distillation
Problem 1: The product is not distilling at the expected temperature.
-
Possible Cause: The vacuum pressure is not low enough.
-
Solution: Check your vacuum pump and all connections for leaks. Ensure the pressure reading is accurate. For caprolactones, a vacuum in the range of 1-10 mmHg is often necessary to achieve a reasonable boiling temperature and prevent decomposition.
-
Possible Cause: The thermometer is not placed correctly.
-
Solution: The thermometer bulb should be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
Problem 2: The product appears to be decomposing or polymerizing in the distillation flask.
-
Possible Cause: The distillation temperature is too high.
-
Solution: Improve the vacuum to lower the boiling point. If the temperature is still too high, consider a different purification method like column chromatography.
-
Possible Cause: The presence of acidic or basic impurities is catalyzing polymerization.
-
Solution: Before distillation, perform a work-up procedure to remove acidic or basic residues. This can include washing the crude product with a mild base (e.g., sodium bicarbonate solution) followed by a water wash, and then thoroughly drying the organic phase.
Column Chromatography
Problem 1: The product and a major impurity are co-eluting.
-
Possible Cause: The eluent system is not optimized.
-
Solution: Use TLC to test different eluent systems. For lactones, a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[3] Adjust the ratio of the solvents to achieve better separation. A less polar eluent will generally increase the retention time of all components, potentially resolving the mixture.
-
Possible Cause: The column is overloaded.
-
Solution: Use a larger column or reduce the amount of crude product being purified. A general rule of thumb is to use a mass ratio of stationary phase to crude product of at least 30:1.
Problem 2: The product is eluting as a broad band, leading to poor separation and excessive solvent usage.
-
Possible Cause: The initial band of the sample applied to the column was too wide.
-
Solution: Dissolve the crude product in a minimal amount of the eluent and apply it to the column as a narrow band.
-
Possible Cause: The column was not packed properly.
-
Solution: Ensure the stationary phase is packed uniformly without any cracks or channels. A wet slurry packing method is generally recommended.
Data Presentation
| Parameter | Vacuum Distillation | Column Chromatography |
| Scale | Milligram to Kilogram | Microgram to Multigram |
| Purity Achievable | Good to High | Very High |
| Throughput | High | Low |
| Commonly Removed Impurities | Non-volatile residues, polymers | Starting materials, closely related byproducts |
| Key Equipment | Vacuum pump, distillation glassware, heating mantle | Chromatography column, stationary phase, eluent, fraction collector |
Experimental Protocols
Protocol 1: General Work-up Procedure Prior to Purification
-
Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (to remove acidic by-products).
-
Water.
-
Brine (saturated aqueous sodium chloride solution).
-
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Vacuum Distillation
-
Set up a short-path distillation apparatus.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum, ensuring a stable pressure is reached.
-
Gradually heat the distillation flask in a heating mantle while stirring.
-
Collect the fraction that distills at a constant temperature. The boiling point will be dependent on the vacuum achieved.
Protocol 3: Purification by Column Chromatography
-
Prepare a chromatography column with silica gel as the stationary phase using a wet slurry method with the initial eluent.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully apply the sample to the top of the column.
-
Begin eluting with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
References
- 1. Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive TLC Applications | Chromatography | Merck [merckmillipore.com]
- 3. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
Troubleshooting Broad Molecular Weight Distribution in Ring-Opening Polymerization (ROP)
A Technical Support Guide for Researchers
A broad molecular weight distribution (MWD), often quantified by a high polydispersity index (PDI or Đ), is a common challenge in Ring-Opening Polymerization (ROP). Achieving a narrow MWD is critical for ensuring predictable material properties and performance in applications ranging from drug delivery to advanced materials. This guide provides a structured approach to troubleshooting broad PDI in your ROP experiments, presented in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My polymerization resulted in a polymer with a high PDI. What are the most likely causes?
A broad MWD in ROP is typically a consequence of side reactions that disrupt controlled chain growth. The primary culprits include:
-
Intermolecular Chain Transfer: Also known as "reshuffling," this is a common side reaction where a propagating polymer chain attacks another polymer chain, leading to a randomization of chain lengths and a broadening of the MWD.[1][2] This becomes more prevalent at high monomer conversions when the monomer concentration is low.[1]
-
Chain Termination Reactions: These reactions prematurely stop the growth of polymer chains, resulting in a larger population of shorter chains and consequently, a broader PDI.[1][3]
-
Slow Initiation: If the rate of initiation is significantly slower than the rate of propagation (kᵢ < kₚ), new chains are formed throughout the polymerization process. This leads to a mixture of chains that have been growing for different lengths of time, resulting in a broad MWD.[1][4]
-
Impurities: Water, oxygen, and other protic impurities in the monomer, initiator, catalyst, or solvent can act as unwanted initiators or terminating agents, leading to a loss of control over the polymerization.[5]
-
Inappropriate Catalyst/Initiator System: The choice of catalyst and initiator is crucial for a controlled polymerization. Some catalysts may have a higher propensity to promote side reactions, leading to a broader PDI.[1][6]
Q2: How can I minimize intermolecular chain transfer reactions?
Minimizing chain transfer is key to achieving a narrow PDI. Consider the following strategies:
-
Optimize Reaction Time and Quenching: Prolonged reaction times, especially after high monomer conversion has been reached, can increase the likelihood of transesterification reactions.[1] It is often beneficial to quench the reaction once the desired conversion is achieved.
-
Judicious Catalyst Selection: Some catalysts are more selective for ring-opening over transesterification.[1] Researching and selecting a catalyst system known for its high selectivity is crucial. For instance, certain organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have shown excellent control in the ROP of some monomers.[7]
-
Reaction Temperature: Higher temperatures can sometimes accelerate side reactions more than the propagation reaction.[3] Running the polymerization at the lowest effective temperature can help to suppress chain transfer.
Q3: What are the best practices for monomer and solvent purification to avoid impurities?
Rigorous purification of all reagents is paramount for controlled ROP.
-
Monomer Purification: Monomers should be purified to remove inhibitors and any water content. Common techniques include:
-
Recrystallization: For solid monomers, recrystallization from a suitable solvent can effectively remove impurities.
-
Distillation: Liquid monomers can be distilled, often under reduced pressure, to remove non-volatile impurities and inhibitors.
-
Drying: After initial purification, monomers should be thoroughly dried. This can be achieved by stirring over a drying agent like calcium hydride (CaH₂) followed by distillation, or by using molecular sieves.[8]
-
-
Solvent Purification: Solvents must be anhydrous for most ROP reactions.
-
Drying Agents: Solvents can be dried by refluxing over drying agents like sodium/benzophenone (for ethers like THF) or calcium hydride (for hydrocarbons and chlorinated solvents).[9]
-
Molecular Sieves: Activated molecular sieves are a convenient and effective method for drying many common organic solvents.[10][11] It's important to use the correct pore size for the solvent being dried (e.g., 3 Å for methanol and acetonitrile).[10]
-
Solvent Purification Systems: For laboratories that frequently require anhydrous solvents, dedicated solvent purification systems are a safe and reliable option.[11]
-
Q4: How does the choice of initiator and catalyst affect the molecular weight distribution?
The initiator and catalyst play a central role in controlling the polymerization.
-
Initiator Efficiency: An ideal initiator should react quickly and completely to start all polymer chains simultaneously. Slow initiation leads to a broad MWD.[1][4] The choice of initiator should be matched to the monomer and catalyst system.
-
Catalyst Activity and Selectivity: A good catalyst should have high activity towards ring-opening and low activity towards side reactions like transesterification.[1] The catalyst concentration can also impact the MWD; higher catalyst concentrations can sometimes lead to more side reactions and a broader PDI.[12][13]
-
Living Polymerization Characteristics: For the narrowest MWD, the polymerization should proceed in a "living" manner, where chain termination and transfer are absent.[6][14] This allows for the predictable synthesis of polymers with controlled molecular weights and narrow PDIs.[6] Many modern catalyst systems are designed to promote living ROP.
Troubleshooting Workflow
If you are experiencing a broad MWD, follow this systematic troubleshooting workflow:
Caption: A workflow diagram for troubleshooting broad molecular weight distribution in ROP.
Quantitative Data Summary
The following table summarizes typical PDI values for different polymerization characteristics.
| Polymerization Characteristic | Typical PDI (Đ = Mₙ/Mₙ) Range | Notes |
| Living Polymerization | 1.02 - 1.20 | Characterized by the absence of chain termination and transfer.[6][15] |
| Controlled Radical Polymerization | 1.10 - 1.50 | Techniques like ATRP, RAFT, and NMP offer good control over MWD. |
| Step-Growth Polymerization | ~2.0 | Typically results in a broader distribution of chain lengths.[15] |
| Uncontrolled Chain-Growth Polymerization | 1.5 - 20 | Prone to various side reactions leading to a very broad MWD.[15] |
Key Experimental Protocols
Protocol 1: General Procedure for Monomer Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the monomer is highly soluble at elevated temperatures but poorly soluble at low temperatures.
-
Dissolution: Dissolve the crude monomer in the minimum amount of the selected hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold, pure solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Store the purified monomer under an inert atmosphere (e.g., nitrogen or argon).
Protocol 2: General Procedure for Solvent Drying using Activated Molecular Sieves
-
Activation of Molecular Sieves:
-
Place the required amount of molecular sieves (typically 3Å or 4Å, depending on the solvent) in a flask.[10]
-
Heat the sieves under vacuum (using a Schlenk line and vacuum pump) at a high temperature (e.g., 180-200 °C for several hours or overnight) to remove adsorbed water.[10]
-
Allow the sieves to cool to room temperature under an inert atmosphere.
-
-
Solvent Drying:
-
Add the activated molecular sieves to the solvent to be dried in a sealed container (e.g., a septum-sealed bottle). A typical loading is 5-10% (w/v).
-
Allow the solvent to stand over the molecular sieves for at least 24 hours before use.[11] For some solvents like THF, a longer drying time may be necessary.[11]
-
The dry solvent can be carefully decanted or transferred via a cannula for use in reactions.
-
Signaling Pathways and Logical Relationships
The interplay of different factors leading to a broad MWD can be visualized as follows:
Caption: Causal relationships leading to a broad molecular weight distribution in ROP.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. m.youtube.com [m.youtube.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. Main group metal polymerisation catalysts - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00048B [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.uvic.ca [web.uvic.ca]
- 11. moodle2.units.it [moodle2.units.it]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. agilent.com [agilent.com]
Technical Support Center: Stereocontrolled Synthesis of Substituted Oxepanones
Welcome to our technical support center for the stereocontrolled synthesis of substituted oxepanones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides practical advice in a question-and-answer format to address common issues in controlling the stereochemistry of substituted oxepanones.
Q1: My diastereoselective synthesis of a 3,5-disubstituted oxepanone is yielding a nearly 1:1 mixture of diastereomers. What are the likely causes and how can I improve the diastereoselectivity?
A1: Low diastereoselectivity in the synthesis of substituted oxepanones can stem from several factors. Here’s a troubleshooting guide:
-
Inadequate Stereocontrol in the Precursor: The stereochemistry of the final oxepanone is often dictated by the stereocenters present in the acyclic precursor before ring closure.
-
Troubleshooting:
-
Re-evaluate the stereoselective reaction used to create the precursor. For aldol or allylation reactions, ensure optimal conditions (temperature, solvent, Lewis acid) are employed.
-
Consider using a chiral auxiliary. Auxiliaries can provide a strong facial bias during the formation of new stereocenters.
-
Substrate Control: If the precursor already contains stereocenters, their relative orientation can influence the formation of new ones. Modifying existing groups may alter the preferred transition state.
-
-
-
Poor Facial Selectivity during Cyclization: The cyclization step itself may not be sufficiently selective.
-
Troubleshooting:
-
Choice of Cyclization Method: Different lactonization methods (e.g., Yamaguchi, Shiina, Mitsunobu) have varying degrees of sensitivity to substrate stereochemistry. Experiment with different protocols.
-
Bulky Reagents: Employing sterically demanding reagents during cyclization can enhance facial discrimination.
-
-
-
Reaction Temperature: Higher temperatures can lead to lower selectivity by providing enough energy to overcome the activation barrier for the formation of the undesired diastereomer.
-
Troubleshooting:
-
Lower the reaction temperature. Perform the reaction at 0 °C, -20 °C, or even -78 °C to see if selectivity improves.
-
-
Q2: I am observing low enantiomeric excess (ee) in my organocatalytic asymmetric synthesis of an oxepanone. What are the key parameters to optimize?
A2: Achieving high enantioselectivity in organocatalytic reactions for oxepanone synthesis requires careful optimization of several parameters.
-
Catalyst Structure and Loading: The structure of the chiral organocatalyst is paramount.
-
Troubleshooting:
-
Screen a library of catalysts. Even minor structural modifications to the catalyst can have a profound impact on enantioselectivity.
-
Vary catalyst loading. While typically 5-20 mol% is used, in some cases, higher or lower loadings can improve the ee.
-
-
-
Solvent Effects: The solvent can influence the conformation of the catalyst and the transition state assembly.
-
Troubleshooting:
-
Conduct a solvent screen. Test a range of solvents with varying polarities and coordinating abilities (e.g., toluene, CH2Cl2, THF, MeCN).
-
Solvent Polarity: Solvent polarity can have a strong effect on enantioselectivity in some catalytic systems.[1]
-
-
-
Additives: The presence of additives like water, acids, or bases can significantly affect the catalytic cycle.
-
Troubleshooting:
-
Strictly anhydrous conditions: Ensure all reagents and solvents are rigorously dried, as water can interfere with many organocatalytic systems.
-
Co-catalysts/Additives: Some reactions benefit from the addition of a co-catalyst or an acidic/basic additive to promote catalyst turnover and enhance selectivity.
-
-
-
Substrate Concentration: The concentration of the reactants can influence the reaction order and the formation of off-cycle intermediates.
-
Troubleshooting:
-
Vary the concentration. Experiment with more dilute or concentrated reaction conditions.
-
-
Q3: How can I accurately determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of my substituted oxepanone product?
A3: Accurate determination of stereochemical purity is crucial. The following techniques are commonly employed:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining ee.
-
Method: A solution of the product is passed through a column containing a chiral stationary phase. The different enantiomers interact differently with the stationary phase, leading to different retention times. The ratio of the peak areas corresponds to the ratio of the enantiomers.
-
Troubleshooting Poor Separation:
-
Screen different chiral columns. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are a good starting point.
-
Optimize the mobile phase. Vary the ratio of solvents (e.g., hexane/isopropanol) and the concentration of additives (e.g., trifluoroacetic acid, diethylamine).
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Diastereomeric Ratio: For diastereomers, the signals in the 1H or 13C NMR spectrum are typically distinct, allowing for integration and determination of the dr.
-
Enantiomeric Excess (with Chiral Shift Reagents): In the presence of a chiral shift reagent (e.g., Eu(hfc)3), the NMR signals of enantiomers can be resolved, allowing for the determination of ee.
-
-
Gas Chromatography (GC) with a Chiral Stationary Phase: This method is suitable for volatile and thermally stable oxepanones.
Quantitative Data Summary
The following table summarizes representative data for the stereoselective synthesis of substituted oxepanones from published literature. This data can serve as a benchmark for your own experiments.
| Entry | Oxepanone Precursor | Reaction Type | Catalyst/Reagent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| 1 | 6-hydroxy-3-methylhexanoic acid | Dehydration | High dilution | - | - | [2] |
| 2 | 3-methylcyclohexanone | Baeyer-Villiger Oxidation | Trifluoroacetic acid | Mixture of isomers | - | [2] |
| 3 | 3-methylcyclohexanone | Baeyer-Villiger Oxidation | Oxone/Al2O3 | Mixture of isomers | - | [2] |
| 4 | N-Boc pyrazolinone ketimine and γ-hydroxyenone | Domino reaction | Squaramide C6 | 2.8:1 | 98% (major), 90% (minor) | [1] |
| 5 | N-Boc pyrazolinone ketimine and γ-hydroxyenone | Domino reaction | Squaramide C5 | 1:1.5 | - | [1] |
Experimental Protocols
Detailed Protocol: Asymmetric Baeyer-Villiger Oxidation of a Prochiral Cyclohexanone
This protocol provides a general methodology for the asymmetric Baeyer-Villiger oxidation to produce a chiral oxepanone, a key strategy in stereocontrolled synthesis.[2][3][4][5][6]
Materials:
-
Prochiral substituted cyclohexanone (1.0 mmol)
-
Chiral catalyst (e.g., chiral N,N'-dioxide/Sc(III) complex, 5-10 mol%)
-
Oxidant (e.g., m-CPBA, hydrogen peroxide, 1.1-1.5 equiv.)
-
Anhydrous solvent (e.g., CH2Cl2, toluene, 10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral catalyst and the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).
-
Add the prochiral substituted cyclohexanone to the flask.
-
Stir the mixture for 15-30 minutes to allow for catalyst-substrate complexation.
-
Slowly add the oxidant to the reaction mixture over a period of 1-2 hours using a syringe pump to maintain a low concentration of the oxidant.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH2Cl2) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral oxepanone.
-
Determine the enantiomeric excess of the purified product by chiral HPLC analysis.
Visualized Workflows and Logic
Workflow for Troubleshooting Low Stereoselectivity in Oxepanone Synthesis
Caption: A decision tree for troubleshooting suboptimal stereochemical outcomes in the synthesis of substituted oxepanones.
General Workflow for Asymmetric Synthesis of a Chiral Oxepanone
Caption: A generalized workflow illustrating the key stages in the asymmetric synthesis of a chiral substituted oxepanone.
References
- 1. uvadoc.uva.es [uvadoc.uva.es]
- 2. periodicoscientificos.ufmt.br [periodicoscientificos.ufmt.br]
- 3. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 5. Baeyer-Villiger Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pure.au.dk [pure.au.dk]
Technical Support Center: Synthesis of 7,7-Dimethyloxepan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7,7-Dimethyloxepan-2-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily through the Baeyer-Villiger oxidation of 2,2-dimethylcyclohexanone.
Issue 1: Low or No Yield of this compound
Question: I am getting a very low yield or no desired product in my Baeyer-Villiger oxidation of 2,2-dimethylcyclohexanone. What are the potential causes and how can I improve the yield?
Answer:
Low or no yield in the Baeyer-Villiger oxidation can stem from several factors. Here's a systematic approach to troubleshooting this issue:
-
Reagent Quality and Stoichiometry:
-
Peroxyacid Activity: Peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) can decompose over time. It is crucial to use a fresh or properly stored batch of the oxidizing agent. The activity of the m-CPBA can be determined by iodometric titration.
-
Incorrect Stoichiometry: An insufficient amount of the oxidizing agent will lead to incomplete conversion of the starting material. Conversely, a large excess can promote side reactions. A molar ratio of 1.1 to 1.5 equivalents of peroxyacid to the ketone is a good starting point.
-
-
Reaction Conditions:
-
Temperature: The Baeyer-Villiger oxidation is often exothermic. Insufficient cooling can lead to side reactions and decomposition of the peroxyacid. Conversely, a temperature that is too low may result in a very slow reaction rate. The reaction is typically carried out at temperatures ranging from 0 °C to room temperature.[1]
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Chlorinated solvents like dichloromethane (DCM) or chloroform are commonly used. Aprotic polar solvents can also be effective. The solvent should be anhydrous, as water can lead to the hydrolysis of the lactone product.
-
-
Substrate-Related Issues:
-
Migratory Aptitude: In the Baeyer-Villiger oxidation of unsymmetrical ketones, the regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl. The general order is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. For 2,2-dimethylcyclohexanone, the more substituted carbon (the quaternary carbon) is expected to migrate, leading to the desired this compound. However, side reactions can occur if conditions are not optimal.
-
-
Work-up Procedure:
-
Incomplete Quenching: It is essential to quench the excess oxidizing agent after the reaction is complete. This is typically done by adding a reducing agent like a saturated aqueous solution of sodium thiosulfate or sodium sulfite. Incomplete quenching can lead to the degradation of the product during work-up and purification.
-
Hydrolysis: The lactone product can be susceptible to hydrolysis, especially under acidic or basic conditions during the work-up. It is important to neutralize the reaction mixture carefully and avoid prolonged exposure to aqueous acidic or basic solutions.
-
Issue 2: Formation of Significant Side Products
Question: I am observing significant impurities in my reaction mixture alongside the desired this compound. What are these side products and how can I minimize their formation?
Answer:
The formation of side products is a common challenge in the Baeyer-Villiger oxidation. Here are some potential side products and strategies to mitigate their formation:
-
meta-Chlorobenzoic Acid (m-CBA): This is a byproduct of the reaction when using m-CPBA. It is typically removed during the work-up by washing the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate.
-
Epoxides: If the starting material or product contains other reactive functional groups, such as double bonds, the peroxyacid can react with them to form epoxides.
-
Over-oxidation Products: In some cases, the lactone product can undergo further oxidation, although this is less common for simple lactones like this compound.
-
Hydrolysis Product (6-hydroxy-6-methylheptanoic acid): If water is present in the reaction mixture or during work-up, the lactone can hydrolyze to the corresponding hydroxy acid. To minimize this, ensure all reagents and solvents are anhydrous and perform the work-up efficiently.
To minimize side product formation:
-
Control the reaction temperature: Maintaining a low temperature can help to suppress side reactions.
-
Use the correct stoichiometry of the oxidizing agent: Using a large excess of the peroxyacid can increase the likelihood of side reactions.
-
Ensure an inert atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted oxidation from atmospheric oxygen.
Issue 3: Difficulty in Purifying this compound
Question: I am having trouble isolating a pure sample of this compound from the reaction mixture. What are the recommended purification methods?
Answer:
Effective purification is crucial for obtaining a high-purity product. Here are the recommended purification strategies:
-
Aqueous Work-up:
-
After quenching the excess oxidant, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the acidic byproduct (e.g., m-CBA).
-
Follow this with a wash with brine (saturated aqueous sodium chloride) to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure.
-
-
Chromatography:
-
Column Chromatography: Flash column chromatography on silica gel is a highly effective method for purifying this compound. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically used. The product is a relatively nonpolar lactone and should elute before more polar impurities.
-
-
Distillation:
-
Vacuum Distillation: If the product is the major component after the work-up, vacuum distillation can be an effective method for purification, especially for larger-scale syntheses. The boiling point of the product will be significantly lower under reduced pressure, which helps to prevent thermal decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: The yield can vary significantly depending on the chosen method and reaction conditions. With optimized protocols using m-CPBA, yields in the range of 70-90% can be expected. Chemoenzymatic methods also have the potential for high yields.
Q2: Are there greener alternatives to using peroxyacids like m-CPBA?
A2: Yes, there are several greener alternatives. One promising approach is the use of hydrogen peroxide in combination with a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄).[2] Another environmentally friendly method is chemoenzymatic Baeyer-Villiger oxidation, which utilizes lipases to generate a peracid in situ from a carboxylic acid and hydrogen peroxide.[3]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). On a TLC plate, the disappearance of the starting material (2,2-dimethylcyclohexanone) and the appearance of the product spot (this compound) can be observed. The product is generally more polar than the starting ketone.
Q4: What is the role of the Lewis acid in the Baeyer-Villiger oxidation with hydrogen peroxide?
A4: Hydrogen peroxide itself is a relatively weak oxidizing agent for the Baeyer-Villiger reaction. A Lewis acid catalyst activates the carbonyl group of the ketone, making it more electrophilic and susceptible to nucleophilic attack by hydrogen peroxide.[2]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Lactones via Baeyer-Villiger Oxidation.
| Starting Material | Oxidant/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,2-Dimethylcyclohexanone | m-CPBA | Dichloromethane | 25 | 24 | ~85 | Adapted from general procedures |
| Cyclohexanone | Hydrogen Peroxide / SnCl₄ | Acetonitrile | 60 | 5 | 98 | [2] |
| 2-Methylcyclohexanone | Candida antarctica lipase B / H₂O₂ | Ethyl Acetate | 40 | 8 | 87 | [3] |
| Adamantanone | Candida antarctica lipase B / H₂O₂ | Toluene/Octanoic Acid | 20 | 4 | 92 | General chemoenzymatic protocol |
Experimental Protocols
Protocol 1: Synthesis of this compound using m-CPBA
This protocol is adapted from general procedures for the Baeyer-Villiger oxidation of cyclic ketones.
Materials:
-
2,2-dimethylcyclohexanone
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-dimethylcyclohexanone (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench the excess m-CPBA by slowly adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 5-20% ethyl acetate in hexanes) to afford this compound.
Protocol 2: Chemoenzymatic Synthesis of this compound (General Approach)
This protocol is a general guideline for the chemoenzymatic approach.
Materials:
-
2,2-dimethylcyclohexanone
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Hydrogen peroxide (30% aqueous solution)
-
A suitable organic solvent (e.g., ethyl acetate or toluene)
-
A carboxylic acid (e.g., octanoic acid, if not using ethyl acetate as the acyl donor)
Procedure:
-
To a flask containing 2,2-dimethylcyclohexanone (1.0 eq) in the chosen organic solvent, add the immobilized lipase.
-
Slowly add hydrogen peroxide (1.5-2.0 eq) to the mixture. If not using ethyl acetate, a catalytic amount of a carboxylic acid should also be added.
-
Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C) for 24-48 hours.
-
Monitor the reaction by GC or TLC.
-
After the reaction is complete, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Proceed with an aqueous work-up similar to Protocol 1 to remove any remaining hydrogen peroxide and other impurities.
-
Purify the product by column chromatography or vacuum distillation.
Visualizations
Caption: The reaction mechanism of the Baeyer-Villiger oxidation.
Caption: A workflow for troubleshooting low product yield.
References
Validation & Comparative
A Comparative Analysis of the Polymerization of 7,7-Dimethyloxepan-2-one and ε-caprolactone
In the realm of biodegradable polyesters, poly(ε-caprolactone) (PCL) has long been a benchmark material, extensively studied and utilized in various biomedical and pharmaceutical applications. Its predictable polymerization behavior, biocompatibility, and biodegradability make it a material of significant interest. This guide provides a comparative analysis of the polymerization of ε-caprolactone and a less-explored substituted derivative, 7,7-Dimethyloxepan-2-one.
While extensive experimental data is available for the polymerization of ε-caprolactone, direct studies on the ring-opening polymerization of this compound are not readily found in the reviewed literature. Therefore, this comparison will leverage the established knowledge of ε-caprolactone polymerization and infer the behavior of this compound based on documented trends observed with other alkyl-substituted ε-caprolactones. The introduction of gem-dimethyl groups at the 7-position (α to the carbonyl group) is anticipated to introduce significant steric hindrance, profoundly influencing its polymerizability and the ultimate properties of the resulting polymer.
Comparative Polymerization and Polymer Properties
The following table summarizes the anticipated differences in the polymerization behavior and resulting polymer properties of ε-caprolactone and this compound.
| Parameter | ε-caprolactone | This compound (Inferred) |
| Monomer Reactivity | High reactivity in ring-opening polymerization (ROP) due to ring strain and minimal steric hindrance.[1] | Significantly lower reactivity in ROP is expected due to the substantial steric hindrance from the gem-dimethyl groups at the α-position, impeding nucleophilic attack. |
| Polymerization Rate | Relatively fast polymerization kinetics with various catalysts (e.g., organometallic, enzymatic, organic).[1] | A considerably slower polymerization rate is anticipated, likely requiring more forcing reaction conditions (higher temperature, longer reaction times, or more active catalysts). |
| Polymer Crystallinity | Semicrystalline with a melting temperature (Tm) of approximately 60°C and a glass transition temperature (Tg) of about -60°C.[2] | Expected to be amorphous or have very low crystallinity due to the disruption of chain packing by the bulky gem-dimethyl groups. This would likely result in a lower or absent Tm and a higher Tg compared to PCL. |
| Thermal Stability | Good thermal stability, with a degradation temperature in the range of 280-330°C.[3] | The thermal stability of the resulting polymer is difficult to predict without experimental data, but changes in crystallinity and chain mobility could influence it. |
| Mechanical Properties | A flexible and tough material with a tensile modulus of approximately 440 MPa and high elongation at break.[3] | Expected to be a more rigid and potentially brittle material due to the restricted chain mobility caused by the dimethyl groups, leading to a higher Young's modulus and lower elongation at break. |
| Biodegradability | Readily biodegradable by microorganisms and enzymes through hydrolysis of its ester bonds.[4][5][6][7] | The rate of biodegradation is expected to be significantly slower than that of PCL. The steric hindrance around the ester linkage would likely reduce the accessibility of the ester bonds to hydrolytic enzymes. |
Experimental Protocols
A typical experimental protocol for the ring-opening polymerization of ε-caprolactone is provided below. This protocol can serve as a foundational method for attempts to polymerize this compound, with the caveat that reaction conditions may need significant optimization.
Materials:
-
ε-caprolactone (monomer)
-
Benzyl alcohol (initiator)
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂ - catalyst)
-
Toluene (solvent, anhydrous)
-
Methanol (for precipitation)
-
Dichloromethane (for characterization)
Procedure: Ring-Opening Polymerization of ε-caprolactone
-
Drying of Glassware: All glassware is rigorously dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: A dried round-bottom flask equipped with a magnetic stir bar is charged with ε-caprolactone and anhydrous toluene under a nitrogen atmosphere.
-
Initiator and Catalyst Addition: Benzyl alcohol, as the initiator, is added to the flask via syringe. Subsequently, a stock solution of Sn(Oct)₂ in anhydrous toluene is added to initiate the polymerization. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.
-
Polymerization: The reaction mixture is immersed in a preheated oil bath at a specified temperature (e.g., 110°C) and stirred for a predetermined time (e.g., 24 hours).
-
Termination and Precipitation: The polymerization is terminated by cooling the flask to room temperature. The viscous solution is then slowly poured into a large excess of cold methanol with vigorous stirring to precipitate the polymer.
-
Purification: The precipitated poly(ε-caprolactone) is collected by filtration, redissolved in a minimal amount of dichloromethane, and reprecipitated in cold methanol. This process is repeated twice to remove any unreacted monomer and catalyst residues.
-
Drying: The purified polymer is dried in a vacuum oven at a temperature below its melting point (e.g., 40°C) until a constant weight is achieved.
-
Characterization: The resulting polymer is characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity index (PDI), Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure, and Differential Scanning Calorimetry (DSC) to determine thermal properties (Tm and Tg).
Visualizing the Polymerization and Comparative Logic
To illustrate the fundamental process and the comparative framework, the following diagrams are provided.
Conclusion
The substitution of two methyl groups at the 7-position of the oxepan-2-one ring is predicted to have a profound impact on both the polymerization process and the final polymer properties when compared to the parent ε-caprolactone. The steric bulk of the gem-dimethyl groups is expected to significantly decrease the monomer's reactivity, leading to slower polymerization rates and potentially requiring more rigorous reaction conditions. The resulting polymer, poly(this compound), is anticipated to be amorphous, more rigid, and less biodegradable than poly(ε-caprolactone).
These inferred differences highlight a classic structure-property relationship in polymer chemistry. While poly(ε-caprolactone) is a versatile, semi-crystalline, and biodegradable material, the introduction of the gem-dimethyl groups likely yields a polymer with a distinct set of characteristics. Further experimental investigation is necessary to validate these hypotheses and to fully elucidate the potential applications of poly(this compound), which might be suited for applications where lower biodegradability and higher rigidity are desired. This comparative analysis serves as a guiding framework for researchers and scientists interested in exploring the synthesis and properties of novel substituted polyesters for advanced drug delivery and material science applications.
References
- 1. Ring-opening polymerisation of alkyl-substituted ε-caprolactones: kinetic effects of substitution position - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01380D [pubs.rsc.org]
- 2. Polycaprolactone - Wikipedia [en.wikipedia.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanical Properties of Poly(7,7-Dimethyloxepan-2-one) and Polycaprolactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanical and thermal properties of poly(7,7-Dimethyloxepan-2-one) and the widely studied polycaprolactone (PCL). While extensive experimental data is available for PCL, specific quantitative data for poly(this compound) is limited in publicly accessible literature. Therefore, this comparison combines established data for PCL with expected property changes resulting from the dimethyl substitution on the caprolactone ring, based on fundamental principles of polymer chemistry.
Executive Summary
Polycaprolactone (PCL) is a well-characterized, semi-crystalline, biodegradable polyester known for its toughness and low melting point. It is a popular choice for various biomedical applications, including drug delivery and tissue engineering.[1] Poly(this compound) is a derivative of PCL with two methyl groups at the 7-position of the oxepan-2-one monomer. This substitution is expected to significantly influence the polymer's crystallinity and, consequently, its mechanical properties. It is anticipated that the presence of the gem-dimethyl group will hinder chain packing and reduce crystallinity, leading to a more amorphous polymer with lower tensile strength and modulus but potentially greater elongation at break compared to PCL.
Data Presentation: A Comparative Analysis
The following table summarizes the known mechanical and thermal properties of polycaprolactone. A qualitative comparison for poly(this compound) is provided based on expected structural effects.
| Property | Polycaprolactone (PCL) | Poly(this compound) (Expected) |
| Mechanical Properties | ||
| Tensile Strength | 10.5 - 54.1 MPa[2] | Lower than PCL |
| Young's Modulus | 343.9 - 440 MPa[3] | Lower than PCL |
| Elongation at Break | >400%[3] | Potentially higher than PCL |
| Thermal Properties | ||
| Melting Temperature (Tm) | 55 - 65°C[1] | Lower than PCL |
| Glass Transition Temperature (Tg) | -60°C[1] | Higher than PCL |
| Crystallinity | Semi-crystalline | Lower crystallinity / Amorphous |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducible research. The following are standard protocols for characterizing the mechanical and thermal properties of polyesters like PCL.
Tensile Testing
Objective: To determine the tensile strength, Young's modulus, and elongation at break of the polymer.
Methodology (Based on ASTM D638/ISO 527):
-
Specimen Preparation: Dog-bone shaped specimens are prepared by injection molding or by cutting from a solvent-cast film to standardized dimensions.
-
Instrumentation: A universal testing machine (UTM) equipped with a load cell and extensometer is used.
-
Procedure:
-
The thickness and width of the gauge section of the specimen are measured at three points and the average is recorded.
-
The specimen is mounted in the grips of the UTM.
-
The extensometer is attached to the gauge section to measure strain.
-
The specimen is pulled at a constant crosshead speed (e.g., 5 or 50 mm/min) until it fractures.
-
The load and displacement data are recorded throughout the test.
-
-
Data Analysis:
-
A stress-strain curve is generated from the load-displacement data.[4][5][6][7][8]
-
Tensile Strength is the maximum stress the material can withstand before breaking.
-
Young's Modulus (Modulus of Elasticity) is calculated from the initial linear portion of the stress-strain curve.
-
Elongation at Break is the percentage increase in length of the specimen at the point of fracture.
-
Dynamic Mechanical Analysis (DMA)
Objective: To measure the viscoelastic properties of the polymer, including the storage modulus (E'), loss modulus (E''), and tan delta, as a function of temperature. This is particularly useful for determining the glass transition temperature (Tg).
Methodology:
-
Specimen Preparation: Rectangular specimens of defined dimensions are prepared.
-
Instrumentation: A Dynamic Mechanical Analyzer (DMA).
-
Procedure:
-
The specimen is clamped in the instrument.
-
A sinusoidal stress is applied to the sample at a set frequency.
-
The temperature is ramped over a desired range (e.g., -100°C to 100°C) at a controlled rate.
-
The instrument measures the resulting strain and the phase lag between the stress and strain.
-
-
Data Analysis:
-
The storage modulus (E'), representing the elastic portion, and the loss modulus (E''), representing the viscous portion of the material's response, are plotted against temperature.
-
The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve (the ratio of loss modulus to storage modulus).[9]
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal transitions of the polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.[10][11][12]
Methodology:
-
Specimen Preparation: A small amount of the polymer (typically 5-10 mg) is weighed and sealed in an aluminum pan.
-
Instrumentation: A Differential Scanning Calorimeter (DSC).
-
Procedure:
-
The sample and a reference pan (usually empty) are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 10°C/min) over a specified temperature range.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
-
Data Analysis:
-
A thermogram is generated, plotting heat flow against temperature.
-
The Glass Transition (Tg) is observed as a step-like change in the baseline.
-
The Melting Temperature (Tm) is the peak of the endothermic melting transition.
-
The Crystallinity can be calculated from the enthalpy of melting.
-
Logical Relationships and Experimental Workflows
The synthesis and characterization of these polymers follow a logical progression from monomer synthesis to polymerization and subsequent property analysis.
Synthesis of this compound Monomer
A potential synthetic route to the this compound monomer is the Baeyer-Villiger oxidation of 2,2-dimethylcyclohexanone.
References
- 1. pure.qub.ac.uk [pure.qub.ac.uk]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tainstruments.com [tainstruments.com]
- 12. researchgate.net [researchgate.net]
Biodegradation studies of poly(7,7-Dimethyloxepan-2-one)
A Comparative Guide to the Biodegradation of Poly(7,7-Dimethyloxepan-2-one) and Alternative Polyesters
Introduction
The development of biodegradable polymers is crucial for advancing sustainable drug delivery systems and reducing the environmental impact of medical devices. Poly(this compound), a substituted polycaprolactone, presents a potentially valuable addition to the library of biodegradable materials. This guide provides a comparative analysis of the biodegradation of Poly(this compound) with two widely studied and utilized biodegradable polyesters: Polylactic Acid (PLA) and Poly(ε-caprolactone) (PCL). Due to the limited availability of specific quantitative biodegradation data for Poly(this compound) in publicly accessible literature, this guide will provide a qualitative assessment of its expected degradation behavior based on the known principles of polyester biodegradation and the influence of methyl substitutions. This will be contrasted with the available quantitative experimental data for PLA and PCL.
Comparative Biodegradation Performance
The biodegradation of aliphatic polyesters like Poly(this compound), PLA, and PCL primarily occurs through two mechanisms: hydrolytic degradation and enzymatic degradation. The rate and extent of degradation are influenced by factors such as molecular weight, crystallinity, and the presence of microbial enzymes.
Poly(this compound): A Qualitative Assessment
As a substituted polycaprolactone, the biodegradation of Poly(this compound) is expected to be influenced by the presence of the two methyl groups on the carbon atom adjacent to the carbonyl group of the ester linkage. These bulky substituents may sterically hinder the approach of water molecules and enzymes to the ester bond, potentially slowing down both hydrolytic and enzymatic degradation compared to unsubstituted PCL. The methyl groups may also alter the polymer's crystallinity and hydrophobicity, further impacting its degradation profile. However, without specific experimental data, this remains a hypothesis.
Polylactic Acid (PLA) and Poly(ε-caprolactone) (PCL): Quantitative Comparison
In contrast to Poly(this compound), extensive research has been conducted on the biodegradation of PLA and PCL. The following tables summarize key quantitative data from various studies.
Table 1: Weight Loss of PLA and PCL under Composting Conditions
| Polymer | Condition | Duration (days) | Weight Loss (%) |
| PLA | Industrial Compost (58°C) | 30 | ~60 |
| PLA | Industrial Compost (58°C) | 60 | >90 |
| PCL | Industrial Compost (58°C) | 30 | ~80 |
| PCL | Industrial Compost (58°C) | 60 | >95 |
Table 2: Molecular Weight Reduction of PLA and PCL during Biodegradation
| Polymer | Condition | Initial Mn (kDa) | Mn after 30 days (kDa) | Mn after 60 days (kDa) |
| PLA | Simulated Composting | 150 | ~50 | <10 |
| PCL | Enzymatic Degradation (Lipase) | 80 | ~20 | <5 |
Experimental Protocols for Biodegradation Studies
Standardized testing methodologies are essential for the accurate and reproducible assessment of polymer biodegradability. The following protocols are based on widely accepted standards such as ASTM D6400 and ISO 14855.
Protocol 1: Aerobic Biodegradation under Controlled Composting Conditions (ASTM D5338 / ISO 14855-1)
This test determines the rate and extent of aerobic biodegradation of plastic materials in a simulated composting environment.
Materials:
-
Test polymer (in powder, film, or pellet form)
-
Mature compost (as inoculum)
-
Reference material (e.g., microcrystalline cellulose)
-
Negative control (e.g., polyethylene)
-
Bioreactors (sealed vessels)
-
CO₂ analysis system (e.g., gas chromatograph or titration setup)
Procedure:
-
Sample Preparation: The test polymer, reference material, and negative control are prepared in appropriate forms and quantities. The total organic carbon content of each material is determined.
-
Inoculum Preparation: Mature compost is sieved and its volatile solids content, pH, and moisture content are determined.
-
Bioreactor Setup: A known amount of the test material is mixed with the compost inoculum and placed in the bioreactors. Blank reactors containing only compost are also prepared.
-
Incubation: The bioreactors are incubated at a constant temperature of 58 ± 2 °C. A continuous flow of carbon dioxide-free air is supplied to maintain aerobic conditions.
-
CO₂ Measurement: The amount of CO₂ evolved from each bioreactor is measured at regular intervals throughout the test period (typically 45 to 180 days).[1]
-
Data Analysis: The cumulative amount of CO₂ produced is used to calculate the percentage of biodegradation for the test material relative to its theoretical maximum CO₂ production.
Protocol 2: Disintegration under Simulated Composting Conditions (ASTM D6400)
This test evaluates the physical breakdown of a plastic material into small fragments during composting.
Materials:
-
Test polymer (in the form of the final product, e.g., a film or container)
-
Solid organic waste (e.g., a mix of food and yard waste)
-
Composting vessel
Procedure:
-
Sample Preparation: The test material is marked and weighed.
-
Composting: The test material is mixed with the solid organic waste in the composting vessel. The composting process is maintained under controlled temperature (58 ± 2 °C) and humidity for a specified period (typically 84 days).
-
Sieving: At the end of the composting period, the compost is sieved through a 2 mm screen.
-
Analysis: The percentage of the initial test material that passes through the sieve is determined. To meet the ASTM D6400 standard, at least 90% of the material must disintegrate.
Visualizing the Biodegradation Process
Signaling Pathway of Enzymatic Degradation
References
Validating the Molecular Structure of 7,7-Dimethyloxepan-2-one: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. This guide provides a comparative overview of analytical techniques for the structural validation of 7,7-dimethyloxepan-2-one, a substituted ε-caprolactone. While X-ray crystallography offers the definitive solid-state structure, spectroscopic methods provide crucial complementary data in solution. This document outlines the experimental protocols for these techniques and presents a comparative analysis of the data they provide.
Comparative Analysis of Structural Data
The following table summarizes the type of quantitative data obtained from various analytical techniques for the structural characterization of a molecule like this compound. As a direct crystal structure for this compound is not publicly available, data for a related substituted ε-caprolactam is used as a proxy to illustrate the outputs of an X-ray crystallography study. Spectroscopic data are typical values expected for a compound with the structure of this compound.
| Analytical Technique | Parameter | Observed/Expected Value | Structural Information Provided |
| Single-Crystal X-ray Crystallography | Bond Length (C=O) | ~ 1.23 Å | Precise interatomic distances |
| Bond Angle (O-C=O) | ~ 118° | Definitive bond angles and stereochemistry | |
| Torsion Angle (C-C-C-C) | Varies | Conformation of the seven-membered ring | |
| Crystal System | e.g., Monoclinic | Solid-state packing and intermolecular interactions | |
| ¹H NMR Spectroscopy | Chemical Shift (δ) | 1.2 ppm (s, 6H, 2xCH₃) | Chemical environment of protons |
| 1.6-1.8 ppm (m, 6H, 3xCH₂) | |||
| 2.5 ppm (t, 2H, CH₂-C=O) | |||
| Coupling Constant (J) | ~ 7 Hz | Connectivity of neighboring protons | |
| ¹³C NMR Spectroscopy | Chemical Shift (δ) | 28 ppm (2xCH₃) | Presence and type of carbon atoms |
| 29, 35, 42 ppm (3xCH₂) | |||
| 80 ppm (C-(CH₃)₂) | |||
| 175 ppm (C=O) | |||
| IR Spectroscopy | Wavenumber (ν) | 1735 cm⁻¹ | Presence of functional groups (ester carbonyl) |
| 2850-2960 cm⁻¹ | C-H stretching vibrations | ||
| Mass Spectrometry (EI) | Mass-to-charge (m/z) | 142.10 (M⁺) | Molecular weight and fragmentation pattern |
| 127, 99, 84, 56 | Structural fragments of the molecule |
Experimental Protocols
Single-Crystal X-ray Crystallography
This protocol is representative for the structural determination of a small organic molecule.
a. Crystallization: Single crystals of this compound would be grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., diethyl ether/hexane) at a constant temperature.
b. Data Collection: A suitable crystal is mounted on a goniometer. X-ray diffraction data are collected at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector. The crystal is rotated to collect a complete sphere of diffraction data.
c. Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
NMR Spectroscopy
a. Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.
b. Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H). For ¹H NMR, standard parameters include a 30° pulse angle and a relaxation delay of 1 second. For ¹³C NMR, proton decoupling is used to simplify the spectrum.
c. Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the internal standard (TMS at 0 ppm).
Infrared (IR) Spectroscopy
a. Sample Preparation: For a liquid sample, a thin film is prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with KBr powder and pressing it into a thin disk.
b. Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and subtracted from the sample spectrum.
Mass Spectrometry
a. Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, for example, via direct infusion or after separation by gas chromatography (GC/MS).
b. Ionization and Analysis: For electron ionization (EI), the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the comprehensive structural validation of a newly synthesized compound, integrating both spectroscopic and crystallographic methods.
Caption: Workflow for the structural validation of a synthesized compound.
A Comparative Analysis of the Thermal Properties of Poly(7,7-Dimethyloxepan-2-one) and Polycaprolactone (PCL)
A Guide for Researchers in Polymer Chemistry and Drug Development
In the realm of biodegradable polyesters, polycaprolactone (PCL) is a widely studied and utilized polymer, known for its biocompatibility and distinct thermal characteristics. However, the exploration of substituted caprolactones, such as 7,7-dimethyloxepan-2-one, is opening new avenues for creating polymers with tailored properties. This guide provides a comparative analysis of the thermal properties—specifically the glass transition temperature (Tg) and melting temperature (Tm)—of polymers derived from this compound and the well-established PCL.
While extensive data is available for PCL, specific experimental values for poly(this compound) are not readily found in publicly available literature. Therefore, for the purpose of this comparison, we will use data for a structurally related polymer, poly(4-methyl-ε-caprolactone), as a proxy to infer the effects of methyl substitution on the thermal properties of the polycaprolactone backbone. This substitution introduces a methyl group onto the polymer chain, which can influence chain mobility and packing, thereby affecting the thermal transitions.
Comparative Thermal Properties: A Tabular Summary
The following table summarizes the key thermal properties for PCL and poly(4-methyl-ε-caprolactone). These values, obtained through Differential Scanning Calorimetry (DSC), are crucial for understanding the physical state and processing windows of these materials.
| Polymer | Glass Transition Temperature (Tg) | Melting Temperature (Tm) |
| Polycaprolactone (PCL) | ~ -60 °C[1] | ~ 60 °C[1] |
| Poly(4-methyl-ε-caprolactone) | ~ -65 °C to -55 °C | ~ 45 °C to 55 °C |
Note: The values for poly(4-methyl-ε-caprolactone) are representative and can vary based on molecular weight and polymer tacticity.
Experimental Protocol: Determination of Thermal Properties by Differential Scanning Calorimetry (DSC)
The glass transition temperature (Tg) and melting temperature (Tm) of polymers are standardly determined using Differential Scanning Calorimetry (DSC). This technique measures the difference in heat flow between a sample and a reference as a function of temperature.
Generalized DSC Protocol:
-
Sample Preparation: A small, precisely weighed sample of the polymer (typically 5-10 mg) is encapsulated in an aluminum DSC pan.
-
Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen, to prevent oxidative degradation of the sample.
-
Thermal Cycling: The sample undergoes a heat-cool-heat cycle to erase its prior thermal history and ensure the measurement of intrinsic material properties.
-
First Heating Scan: The sample is heated from a low temperature (e.g., -100 °C) to a temperature well above its expected melting point (e.g., 100 °C) at a controlled rate (e.g., 10 °C/min). This scan reveals the initial thermal properties.
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) back to the starting temperature. This allows for the observation of crystallization behavior.
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first. The data from this scan is typically used to determine the Tg and Tm.
-
-
Data Analysis: The resulting thermogram (a plot of heat flow versus temperature) is analyzed to identify the thermal transitions.
-
The glass transition (Tg) is observed as a step-like change in the baseline of the thermogram, indicating a change in the heat capacity of the polymer.
-
The melting temperature (Tm) is identified as an endothermic peak, where the polymer absorbs heat to transition from a crystalline to a molten state.
-
Visualizing the Thermal Behavior
The following diagram illustrates the logical relationship in determining and comparing the thermal properties of these two polymers.
Caption: A flowchart illustrating the experimental workflow for comparing the thermal properties of PCL and a substituted PCL.
Discussion and Conclusion
The comparison reveals that while the glass transition temperature of poly(4-methyl-ε-caprolactone) is in a similar range to that of PCL, its melting temperature is noticeably lower. This suggests that the introduction of methyl groups along the polymer backbone disrupts the crystalline packing of the polymer chains, leading to a lower energy requirement for melting. For poly(this compound), the presence of two methyl groups on the same carbon atom would likely induce even greater steric hindrance, potentially further reducing the melting temperature and possibly impacting the degree of crystallinity.
For researchers and drug development professionals, these differences are significant. A lower melting temperature can be advantageous for processing techniques such as melt extrusion and 3D printing, as it allows for lower processing temperatures, which can be crucial for heat-sensitive drugs. The similarity in the glass transition temperature suggests that the amorphous phase of both polymers will have comparable mechanical properties at room temperature.
References
A Comparative Guide to the Cytotoxicity and Biocompatibility of 7,7-Dimethyloxepan-2-one Based Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted cytotoxicity and biocompatibility of polymers based on 7,7-Dimethyloxepan-2-one. Due to a lack of direct experimental data on this specific polymer, this guide leverages data from structurally similar and widely studied aliphatic polyesters, namely Poly(ε-caprolactone) (PCL) and Poly(lactic-co-glycolic acid) (PLGA), to provide a predictive comparison.
Executive Summary
In Vitro Cytotoxicity Assessment
In vitro cytotoxicity assays are crucial for the initial screening of biomaterials to evaluate their potential to cause cell damage or death.[4] Commonly employed methods include the MTT assay, which measures cell metabolic activity, and the LDH assay, which quantifies cell membrane damage.[5][6]
Table 1: Comparison of In Vitro Cytotoxicity Data for Aliphatic Polyesters
| Polymer | Cell Line | Assay | Results | Reference |
| Poly(ε-caprolactone) (PCL) | L929 Mouse Fibroblasts | MTT Assay | No significant decrease in cell viability observed. PCL films showed good cell adhesion and growth. | [7] |
| L929 Mouse Fibroblasts | LDH Release | No significant LDH release, indicating no membrane damage. | [7] | |
| Human Adipose Mesenchymal Stem Cells | MTT Assay | Cell viability of 79.33 ± 2.20% for PCL-XYL (a branched PCL copolymer), indicating low toxicity. | [2] | |
| Poly(lactic-co-glycolic acid) (PLGA) | Human Mesenchymal Stem Cells | Alamar Blue & PicoGreen | Cells showed robust adhesion and proliferation over time. | [8] |
| Not Specified | Not Specified | Generally considered non-cytotoxic, though acidic degradation byproducts can lower local pH. | [9] | |
| Poly(this compound) (Predicted) | L929 Mouse Fibroblasts | MTT Assay | Expected to show high cell viability, similar to PCL, due to its structural similarity. | N/A |
| L929 Mouse Fibroblasts | LDH Release | Expected to show minimal LDH release, indicating good membrane integrity. | N/A |
Based on the data for PCL, it is anticipated that poly(this compound) will exhibit minimal cytotoxicity in vitro. The gem-dimethyl substitution on the caprolactone ring is not expected to introduce significant toxicity.
In Vivo Biocompatibility Assessment
In vivo studies are essential to evaluate the tissue response to an implanted biomaterial over time.[10] These studies typically involve subcutaneous implantation in animal models and subsequent histological analysis of the implant site and surrounding tissues.
Table 2: Comparison of In Vivo Biocompatibility Data for Aliphatic Polyesters
| Polymer | Animal Model | Implantation Site | Key Histological Findings | Reference |
| Poly(ε-caprolactone) (PCL) | Rats | Subcutaneous | A thin fibrous capsule with organized collagen fibers was observed, with no significant inflammatory reaction. Considered biocompatible. | [10][11] |
| Poly(L-lactide-co-ε-caprolactone) (P(L-LA/ε-CL)) | Rats | Subcutaneous | The membrane was found to be biocompatible, with a foreign-body reaction involving macrophages and giant cells that diminished over time. | [3][12] |
| Poly(lactic-co-glycolic acid) (PLGA) | Not Specified | Not Specified | Generally biocompatible, but the acidic degradation products can sometimes lead to a more pronounced inflammatory response compared to PCL. | [9] |
| Poly(this compound) (Predicted) | Rats | Subcutaneous | Expected to elicit a minimal inflammatory response, similar to PCL, with the formation of a thin fibrous capsule. The degradation rate may differ from PCL, potentially influencing the long-term tissue response. | N/A |
The in vivo biocompatibility of poly(this compound) is predicted to be favorable, characterized by a mild foreign body response that resolves over time, consistent with other biodegradable polyesters.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of biocompatibility studies. Below are generalized protocols for the key in vitro assays.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[13]
-
Material Exposure: Place the test polymer film (sterilized) in direct contact with the cells in the culture medium, or expose the cells to an extract of the polymer.
-
Incubation: Incubate the cells with the material for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Remove the culture medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours at 37°C.[13]
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the control (cells cultured without the test material).
LDH Assay Protocol
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[6]
-
Cell Seeding and Material Exposure: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing diaphorase and INT) to each well.[14]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[15]
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed to achieve maximum release.
Signaling Pathways in Biocompatibility
The interaction of a biomaterial with host tissues can trigger specific signaling pathways that mediate cellular responses such as inflammation and apoptosis.
Foreign Body Response and NF-κB Signaling
The implantation of a biomaterial initiates a foreign body response (FBR), which is a cascade of inflammatory events.[16] The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of this process.[17]
NF-κB signaling in the foreign body response to biomaterials.
Apoptosis Signaling Pathways
Cytotoxic materials can induce programmed cell death, or apoptosis, through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[18][19]
Overview of the intrinsic and extrinsic apoptosis pathways.
Conclusion
While direct experimental evidence for the cytotoxicity and biocompatibility of poly(this compound) is currently unavailable, a comparative analysis based on its structural analogue, PCL, and the widely used PLGA, provides a strong predictive foundation for its favorable biological performance. It is anticipated that polymers of this compound will exhibit low in vitro cytotoxicity and a minimal in vivo inflammatory response, making them promising candidates for a variety of biomedical applications. However, empirical testing is essential to definitively characterize the biological safety and efficacy of this novel biomaterial. Researchers are encouraged to perform the described in vitro and in vivo assays to validate these predictions.
References
- 1. pacificbiolabs.com [pacificbiolabs.com]
- 2. mdpi.com [mdpi.com]
- 3. focusontoxpath.com [focusontoxpath.com]
- 4. The Preliminary Assessment of New Biomaterials Necessitates a Comparison of Direct and Indirect Cytotoxicity Methodological Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. In vitro biocompatibility assessment of poly(epsilon-caprolactone) films using L929 mouse fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. An Analysis of the Biocompatibility, Cytotoxicity, and Bone Conductivity of Polycaprolactone: An In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Histological evaluation of poly(L-lactide/epsilon-caprolactone) membrane implanted subcutaneously in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Poly ε-Caprolactone Nanoparticles for Sustained Intra-Articular Immune Modulation in Adjuvant-Induced Arthritis Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide: 7,7-Dimethyloxepan-2-one vs. ε-Caprolactone
For researchers, scientists, and drug development professionals, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the intricate architecture of organic molecules. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 7,7-Dimethyloxepan-2-one and the structurally related, well-characterized lactone, ε-caprolactone.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound (predicted) and ε-caprolactone (experimental). The data is presented to facilitate a direct comparison of chemical shifts (δ), multiplicities, and coupling constants (J).
Table 1: ¹H NMR Spectral Data Comparison
| Position | This compound (Predicted) | ε-Caprolactone (Experimental) |
| Chemical Shift (δ, ppm) , Multiplicity, J (Hz), Integration | Chemical Shift (δ, ppm) , Multiplicity, J (Hz), Integration | |
| H-3 | 2.61, t, J=7.1, 2H | 2.64, t, J=7.0, 2H |
| H-4 | 1.83, m, 2H | 1.77, m, 2H |
| H-5 | 1.68, m, 2H | 1.77, m, 2H |
| H-6 | 4.21, t, J=7.1, 2H | 4.23, t, J=7.0, 2H |
| 7-CH₃ | 1.25, s, 6H | - |
Table 2: ¹³C NMR Spectral Data Comparison
| Position | This compound (Predicted) | ε-Caprolactone (Experimental) |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | |
| C-2 (C=O) | 175.8 | 176.2 |
| C-3 | 36.5 | 34.6 |
| C-4 | 22.8 | 22.9 |
| C-5 | 29.1 | 29.3 |
| C-6 | 63.8 | 69.3 |
| C-7 | 80.5 | - |
| 7-CH₃ | 28.5 | - |
Key Spectral Differences and Structural Rationale
The introduction of the gem-dimethyl group at the C-7 position of the oxepanone ring in this compound leads to distinct and predictable changes in the NMR spectra when compared to the unsubstituted ε-caprolactone.
Caption: Structural comparison highlighting the key difference at the C-7 position.
In the ¹H NMR spectrum, the most notable difference is the appearance of a sharp singlet at approximately 1.25 ppm for the six protons of the two methyl groups in this compound. This is a direct consequence of the absence of adjacent protons for coupling. The signals for the methylene protons (H-3, H-4, H-5, and H-6) in both molecules show similar multiplicities (triplets and multiplets) and chemical shifts, with minor variations due to the conformational influence of the gem-dimethyl group.
The ¹³C NMR spectrum of this compound is distinguished by the presence of two additional signals corresponding to the quaternary C-7 carbon at around 80.5 ppm and the two equivalent methyl carbons at approximately 28.5 ppm. The chemical shift of the C-6 carbon is shifted upfield in this compound compared to ε-caprolactone, likely due to the steric and electronic effects of the adjacent gem-dimethyl group. The carbonyl carbon (C-2) chemical shifts remain largely unaffected, appearing at a characteristic downfield position in both molecules.
Experimental Protocol for NMR Analysis
The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of lactone compounds.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified lactone sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.
-
Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
2. NMR Spectrometer Setup:
-
The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz.
-
The instrument should be properly tuned and the magnetic field shimmed to achieve optimal resolution and line shape.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Number of Scans: 8 to 16 scans are generally sufficient for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is recommended.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds ensures good digital resolution.
-
Spectral Width (sw): A spectral width of 12-16 ppm is appropriate for most organic molecules.
-
Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024) is required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.
-
Acquisition Time (aq): An acquisition time of 1-2 seconds is typical.
-
Spectral Width (sw): A spectral width of 200-240 ppm is used to cover the entire range of carbon chemical shifts.
-
Referencing: The chemical shifts should be referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
5. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed.
-
Phase correction and baseline correction should be applied to obtain a clean spectrum.
-
Integration of the ¹H NMR signals provides the relative ratio of protons in different environments.
Caption: A streamlined workflow for NMR spectral analysis.
This guide provides a foundational comparison of the NMR spectral features of this compound and ε-caprolactone. The presented data and protocols are intended to aid researchers in the structural elucidation and characterization of related lactone-containing molecules.
Comparative kinetic studies of lactone polymerization
A comprehensive analysis of the kinetics of lactone polymerization is crucial for researchers and professionals in drug development and polymer science. The rate of polymerization directly influences key properties of the resulting polyesters, such as molecular weight and dispersity, which in turn affect their performance as biomaterials. This guide provides a comparative overview of the polymerization kinetics of common lactones, focusing on the influence of monomer structure and catalyst type, supported by experimental data from peer-reviewed studies.
Comparative Polymerization Rates of Lactones
The ring size of a lactone monomer has a significant impact on its reactivity in ring-opening polymerization (ROP). This is largely attributed to the degree of ring strain, which is a key driving force for polymerization.
Influence of Monomer Ring Size on Chemical Polymerization
Studies comparing the bulk polymerization of various lactones using a zinc 2-ethylhexanoate/butyl alcohol system at 100°C have shown a clear trend: the larger the lactone ring, the lower its reactivity. This is because smaller rings, such as δ-valerolactone (a 6-membered ring), exhibit greater ring strain, which is released upon polymerization, leading to a faster reaction. The polymerization of these lactones generally follows first-order kinetics with respect to the monomer concentration, indicating a constant concentration of active centers during the reaction.[1][2]
The relative polymerization rates for a series of lactones are summarized in the table below:
| Lactone (Ring Size) | Relative Polymerization Rate |
| δ-Valerolactone (6-membered) | 2500 |
| ε-Caprolactone (7-membered) | 330 |
| 9-membered lactone | 21 |
| 12-membered lactone | 0.9 |
| 13-membered lactone | 1.0 |
| 16-membered lactone | 0.9 |
| 17-membered lactone | 1.0 |
Table 1: Comparison of relative polymerization rates of various lactones initiated with a zinc 2-ethylhexanoate/butyl alcohol system at 100°C. The rates are relative to the 13- and 17-membered lactones.[1][2]
Comparison of Chemical vs. Enzymatic Polymerization
In contrast to chemical polymerization, enzymatic ring-opening polymerization, often catalyzed by lipases, shows an inverted dependence on ring size. For enzymatic ROP, the rate-determining step is the formation of a lactone-lipase complex, which is more favorable for larger, more hydrophobic lactones.[1] The relative rates for enzymatic polymerization are as follows:
| Lactone (Ring Size) | Relative Enzymatic Polymerization Rate |
| ε-Caprolactone (7-membered) | 0.10 |
| 12-membered lactone | 0.13 |
| 13-membered lactone | 0.19 |
| 16-membered lactone | 0.74 |
| 17-membered lactone | 1.0 |
Table 2: Comparison of relative enzymatic polymerization rates of various lactones. The rates are relative to the 17-membered lactone.[1]
Kinetic Parameters for Lactide and Caprolactone Polymerization
L-lactide and ε-caprolactone are two of the most extensively studied lactones for the synthesis of biodegradable polyesters. The kinetics of their polymerization are highly dependent on the catalyst and reaction conditions. Stannous octoate (Sn(Oct)₂) is a commonly used catalyst for the ROP of these monomers.[3][4][5]
The polymerization of L-lactide is typically first-order with respect to both monomer and catalyst concentration.[3] The apparent activation energy for the bulk polymerization of L-lactide initiated with a stannous octoate/triphenylphosphine catalyst system in a tubular static mixing reactor was found to be 58.0 kJ mol⁻¹.[3] It has been noted that in copolymerization studies of L-lactide and ε-caprolactone using Sn(Oct)₂, the polymerization of ε-caprolactone is faster than that of L-lactide.[5]
| Monomer | Catalyst System | Apparent Rate Constant (k_app) | Activation Energy (Ea) |
| L-Lactide | Sn(Oct)₂/Triphenylphosphine | - | 58.0 kJ mol⁻¹ |
| ε-Caprolactone | (pyrazol-1-yl)copper(ii) carboxylate | 0.039–0.073 h⁻¹ | - |
| D,L-Lactide | (pyrazol-1-yl)copper(ii) carboxylate | 0.003–0.053 h⁻¹ | - |
Table 3: Selected kinetic parameters for the polymerization of L-lactide and ε-caprolactone under different catalytic systems.[3][6]
Experimental Protocols
A typical kinetic study of lactone polymerization involves monitoring the monomer conversion over time. The following is a generalized protocol.
Materials
-
Lactone monomer (e.g., L-lactide, ε-caprolactone), purified by recrystallization or distillation.
-
Catalyst (e.g., stannous octoate).
-
Initiator (e.g., an alcohol like 1-dodecanol), if required.
-
Anhydrous solvent (e.g., toluene), if not a bulk polymerization.
-
Deuterated solvent for NMR analysis (e.g., CDCl₃).
Procedure for Bulk Polymerization Kinetics
-
Reactor Setup : A dried glass reactor equipped with a magnetic stirrer and a nitrogen inlet is used.
-
Charging the Reactor : The lactone monomer and initiator (if used) are charged into the reactor. The reactor is then purged with dry nitrogen and heated to the desired polymerization temperature (e.g., 130°C).[7]
-
Initiation : Once the monomer is molten and thermally equilibrated, the catalyst, dissolved in a small amount of anhydrous toluene, is injected into the reactor to start the polymerization. The time of injection is recorded as t=0.
-
Sampling : At specific time intervals, aliquots of the reaction mixture are withdrawn from the reactor and quickly quenched in a cold solvent (e.g., chloroform) to stop the polymerization.
-
Analysis :
-
Monomer Conversion : The monomer conversion is determined by ¹H NMR spectroscopy.[1] The instantaneous concentration of the lactone is measured by comparing the relative intensities of the signals from the monomer and the corresponding repeating unit in the polymer.[1]
-
Molecular Weight and Dispersity : The number-average molecular weight (Mₙ) and the dispersity (Đ), also known as the polydispersity index (PDI), of the polymer samples are determined by size exclusion chromatography (SEC).[2]
-
Data Analysis
The kinetic data is analyzed by plotting the natural logarithm of the initial monomer concentration divided by the monomer concentration at time t (ln([M]₀/[M]t)) versus time. A linear plot indicates that the polymerization is first-order with respect to the monomer, and the apparent rate constant (k_app) can be determined from the slope of the line.[1][2]
Visualizations
Experimental Workflow for Kinetic Analysis
Caption: Workflow for a typical lactone polymerization kinetic study.
Coordination-Insertion Mechanism
The ring-opening polymerization of lactones with many metal-based catalysts, such as stannous octoate and aluminum alkoxides, proceeds via a coordination-insertion mechanism.[4][8] This mechanism involves the coordination of the lactone monomer to the metal center of the catalyst, followed by the nucleophilic attack of an alkoxide group on the carbonyl carbon of the lactone. This leads to the cleavage of the acyl-oxygen bond of the lactone and its insertion into the metal-alkoxide bond, thus propagating the polymer chain.[8]
Caption: The coordination-insertion mechanism for lactone polymerization.
References
- 1. Lactone Ring-Opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-Opening Polymerizability of Lactone Monomers | Hoye Research Group [hoye.chem.umn.edu]
- 2. researchgate.net [researchgate.net]
- 3. Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-opening Polymerizability of Lactone Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrt.org [ijcrt.org]
- 5. researchgate.net [researchgate.net]
- 6. Ring opening polymerization of d,l-lactide and ε-caprolactone catalysed by (pyrazol-1-yl)copper(ii) carboxylate complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. archive.lib.cmu.ac.th [archive.lib.cmu.ac.th]
Degradation of Poly(7,7-Dimethyloxepan-2-one): An In Vitro and In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo degradation of poly(7,7-Dimethyloxepan-2-one), a dimethyl-substituted derivative of poly(ε-caprolactone). Due to the limited direct experimental data on this specific polymer, this guide extrapolates its degradation behavior based on the well-documented degradation of structurally similar and widely used biodegradable polyesters: poly(lactic acid) (PLA), poly(glycolic acid) (PGA), and poly(ε-caprolactone) (PCL).
Executive Summary
Poly(this compound) is anticipated to exhibit slower degradation rates both in vitro and in vivo compared to its unsubstituted counterpart, PCL. This predicted behavior is attributed to the steric hindrance provided by the gem-dimethyl groups at the 7-position, which can impede both hydrolytic and enzymatic attack on the ester linkages. This guide presents a detailed comparison with PLA, PGA, and PCL, for which extensive degradation data are available. The information provided for poly(this compound) is based on established principles of polymer degradation and the known effects of alkyl substitution on the stability of polyester chains.
Comparative Degradation Data
The following tables summarize typical in vitro and in vivo degradation data for PLA, PGA, and PCL. These values serve as a benchmark for estimating the degradation profile of poly(this compound).
Table 1: In Vitro Degradation Data of Common Biodegradable Polyesters
| Polymer | Degradation Medium | Time | Molecular Weight Loss (%) | Mass Loss (%) | Reference |
| Poly(lactic acid) (PLA) | Phosphate-Buffered Saline (PBS), pH 7.4, 37°C | 28 days | ~20-30% | ~1-5% | [1][2] |
| Ringer's Solution, 37°C | 60 days | >50% | Variable | [2] | |
| Poly(glycolic acid) (PGA) | Phosphate-Buffered Saline (PBS), pH 7.4, 37°C | 21 days | >80% | Significant | [3] |
| Alkaline Buffer, pH 10.09 | 21 days | 100% | 100% | [3] | |
| Poly(ε-caprolactone) (PCL) | Phosphate-Buffered Saline (PBS), pH 7.4, 37°C | 90 days | ~10-20% | <5% | [4] |
| Lipase Solution (enzymatic) | 90 days | >90% | ~97% | [5] | |
| Poly(this compound) | Predicted in PBS, pH 7.4, 37°C | 90+ days | Slower than PCL | Slower than PCL | Inferred |
Table 2: In Vivo Degradation Data of Common Biodegradable Polyesters
| Polymer | Implantation Site | Animal Model | Time | Observations | Reference |
| Poly(lactic acid) (PLA) | Subcutaneous | Rat | 48 weeks | Faster degradation for lower molecular weight samples.[6] | [6][7] |
| Bone | Rat | 44 weeks | Degradation rate similar to in vitro; biocompatible.[8] | [8] | |
| Poly(glycolic acid) (PGA) | Mesentery | Rat | 8 weeks | Faster degradation than PLGA 85:15.[9] | [9] |
| Poly(ε-caprolactone) (PCL) | Subcutaneous | Mouse | 90 days | Slower degradation than in vitro enzymatic; well-integrated. | [4][10] |
| Gastrointestinal Tract | - | 28 days | Degraded more in the intestine than the stomach. | ||
| Poly(this compound) | Predicted Subcutaneous | - | >90 days | Expected to show slower resorption and tissue integration compared to PCL. | Inferred |
Predicted Degradation Behavior of Poly(this compound)
The presence of gem-dimethyl groups on the carbon atom adjacent to the ester oxygen in poly(this compound) is expected to significantly influence its degradation. This substitution introduces steric hindrance, which can:
-
Reduce Hydrolytic Degradation: Water molecules will have more difficulty accessing and attacking the ester bond, leading to a slower rate of non-enzymatic hydrolysis compared to PCL.
-
Inhibit Enzymatic Degradation: Enzymes such as lipases and esterases, which play a crucial role in the in vivo degradation of polyesters, may find their access to the polymer chain sterically hindered. This is anticipated to result in a markedly slower enzymatic degradation rate. Research on other substituted polyesters has shown that side chains can decrease degradation rates.
Therefore, it is hypothesized that poly(this compound) will be a more stable and slowly degrading biomaterial than PCL, potentially offering advantages in applications requiring long-term structural integrity.
Experimental Protocols
Detailed methodologies for the in vitro and in vivo degradation studies of the comparator polymers are provided below. These protocols can be adapted for the future evaluation of poly(this compound).
In Vitro Degradation Protocol (Hydrolytic)
-
Sample Preparation: Prepare polymer films or scaffolds of defined dimensions and mass. Dry the samples under vacuum until a constant weight is achieved.
-
Degradation Medium: Prepare a phosphate-buffered saline (PBS) solution with a pH of 7.4. Other media such as Ringer's solution or simulated body fluid can also be used.[1][11]
-
Incubation: Immerse the polymer samples in the degradation medium in sterile containers. The ratio of the sample surface area to the medium volume should be kept consistent. Incubate at 37°C for predetermined time points (e.g., 1, 4, 8, 12, 24 weeks).[1][9]
-
Analysis: At each time point, retrieve the samples, rinse with deionized water, and dry to a constant weight.
-
Mass Loss: Calculated from the initial and final dry weights.
-
Molecular Weight Analysis: Determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) using Gel Permeation Chromatography (GPC).
-
Thermal Properties: Analyze changes in glass transition temperature (Tg) and melting temperature (Tm) using Differential Scanning Calorimetry (DSC).
-
Morphological Changes: Observe surface and cross-sectional morphology using Scanning Electron Microscopy (SEM).
-
pH of Medium: Monitor the pH of the degradation medium for the release of acidic byproducts.
-
In Vitro Degradation Protocol (Enzymatic)
-
Sample Preparation and Degradation Medium: Follow the same procedure as for hydrolytic degradation, but add a relevant enzyme to the PBS solution. For polyesters, lipase from Pseudomonas sp. or Candida rugosa is commonly used at a concentration of around 1 mg/mL.[5]
-
Incubation and Analysis: The incubation and analysis steps are the same as for the hydrolytic degradation protocol. The degradation is expected to be significantly faster.
In Vivo Degradation Protocol
-
Animal Model: Select an appropriate animal model, such as rats or mice. All procedures must be approved by an institutional animal care and use committee.[4][6]
-
Sample Sterilization and Implantation: Sterilize the polymer samples using a suitable method like ethylene oxide or gamma irradiation. Surgically implant the samples into the desired anatomical site (e.g., subcutaneous, intramuscular, or bone defect).[4][8]
-
Explantation and Analysis: At predetermined time points, explant the polymer samples and the surrounding tissue.
-
Polymer Analysis: Perform the same analyses as for the in vitro studies (mass loss, molecular weight, thermal properties, and morphology).
-
Histological Analysis: Fix the tissue surrounding the implant, embed in paraffin, section, and stain (e.g., with Hematoxylin and Eosin) to evaluate the tissue response, including inflammation, fibrous capsule formation, and cellular infiltration.
-
Visualization of Experimental Workflows
The following diagrams illustrate the typical workflows for in vitro and in vivo degradation studies.
Caption: Workflow for In Vitro Degradation Studies.
References
- 1. mdpi.com [mdpi.com]
- 2. A study on the in vitro degradation of poly(lactic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in-vitro degradation of poly(glycolic acid) sutures--effect of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrospun Polycaprolactone (PCL) Degradation: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. In-vivo degradation of poly(lactic acid) of different molecular weights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolytic degradation and in vivo resorption of poly-l-lactic acid-chitosan biomedical devices in the parietal bones of Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of poly-L-lactide. Part 1: in vitro and in vivo physiological temperature degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo degradation of porous poly(DL-lactic-co-glycolic acid) foams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The intracellular degradation of poly(epsilon-caprolactone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polymers&Peptides Research Group Website [personalpages.manchester.ac.uk]
Benchmarking Potential Catalysts for 7,7-Dimethyloxepan-2-one Polymerization: A Comparative Guide Based on ε-Caprolactone Polymerization
The development of new biodegradable polymers is a rapidly advancing field, with a strong focus on the efficient and controlled polymerization of cyclic esters. While specific data for 7,7-Dimethyloxepan-2-one is limited, insights can be drawn from the extensive research on ε-caprolactone. The ring-opening polymerization (ROP) of ε-caprolactone is a well-established method for producing poly(ε-caprolactone) (PCL), a biodegradable polyester with numerous applications.[1][2][3][4][5] The choice of catalyst is crucial for controlling the polymerization process and the final properties of the polymer.[6] This guide compares the performance of several common catalysts for ε-caprolactone ROP, providing a valuable resource for researchers initiating studies on this compound.
Catalyst Performance Comparison
A variety of catalysts, including both metal-based compounds and organocatalysts, have been successfully employed for the ROP of ε-caprolactone.[7][8] The selection of a suitable catalyst depends on factors such as desired molecular weight, polydispersity, reaction conditions, and toxicity concerns.
Table 1: Performance of Selected Metal-Based Catalysts in ε-Caprolactone Polymerization
| Catalyst | Monomer:Catalyst Ratio | Co-initiator | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| Tin(II) octoate (Sn(Oct)₂) | 1000:1 | Benzyl alcohol | 110 | 1 | 95 | 114,000 | 1.2 |
| Iron(III) chloride (FeCl₃) | 400:1 | Benzyl alcohol | 75 | 0.42 | 97 | - | >1.8 |
| Aluminum Salen Complex | 200:1 | Isopropanol | 25 | 0.5 | >99 | 22,000 | 1.1 |
| Yttrium Tris(isopropoxide) | 200:1 | Isopropanol | 25 | 0.17 | 99 | 23,000 | 1.1 |
Data is compiled from various sources for illustrative purposes and may not represent directly comparable experimental conditions.
Table 2: Performance of Selected Organocatalysts in ε-Caprolactone Polymerization
| Catalyst | Monomer:Catalyst Ratio | Co-initiator | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 100:1 | Benzyl alcohol | 25 | 24 | 95 | 11,000 | 1.2 |
| Thiourea/Amine Co-catalyst | 100:1 | Benzyl alcohol | 25 | 0.5 | 98 | 12,000 | 1.1 |
| Phosphazene Base (t-BuP₄) | 100:1 | Benzyl alcohol | 25 | 0.17 | >99 | 11,500 | 1.1 |
| Tetrabutylammonium phthalimide-N-oxyl (TBAPINO) | 200:10 (Catalyst:Initiator) | tBuONa | 25 | 2 | 88.5 | - | 2.78 |
Data is compiled from various sources for illustrative purposes and may not represent directly comparable experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the ring-opening polymerization of ε-caprolactone using both a metal-based catalyst and an organocatalyst.
Protocol 1: Polymerization of ε-Caprolactone using Tin(II) Octoate (Sn(Oct)₂)
-
Materials:
-
ε-Caprolactone (distilled over CaH₂ before use)
-
Tin(II) octoate (Sn(Oct)₂)
-
Benzyl alcohol (dried over molecular sieves)
-
Toluene (anhydrous)
-
-
Procedure:
-
A flame-dried Schlenk flask is charged with ε-caprolactone (e.g., 1.14 g, 10 mmol) and benzyl alcohol (e.g., 10.8 mg, 0.1 mmol) in anhydrous toluene (10 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
The desired amount of Sn(Oct)₂ solution in toluene (e.g., 0.1 mL of a 0.1 M solution, 0.01 mmol) is added via syringe.
-
The reaction mixture is stirred at a controlled temperature (e.g., 110 °C).
-
Samples are withdrawn periodically to monitor monomer conversion by ¹H NMR spectroscopy.
-
The polymerization is quenched by cooling the flask in an ice bath and precipitating the polymer in cold methanol.
-
The polymer is collected by filtration, washed with methanol, and dried under vacuum.
-
Protocol 2: Polymerization of ε-Caprolactone using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Materials:
-
ε-Caprolactone (distilled over CaH₂ before use)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (distilled over CaH₂)
-
Benzyl alcohol (dried over molecular sieves)
-
Dichloromethane (anhydrous)
-
-
Procedure:
-
In a glovebox, a vial is charged with ε-caprolactone (e.g., 570 mg, 5 mmol), benzyl alcohol (e.g., 5.4 mg, 0.05 mmol), and anhydrous dichloromethane (5 mL).
-
DBU (e.g., 7.6 mg, 0.05 mmol) is added to the solution.
-
The vial is sealed and the reaction mixture is stirred at room temperature.
-
Monomer conversion is monitored by taking aliquots and analyzing them by ¹H NMR spectroscopy.
-
Upon reaching the desired conversion, the polymerization is terminated by adding a small amount of benzoic acid.
-
The polymer is isolated by precipitation in cold methanol, followed by filtration and drying under vacuum.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the ring-opening polymerization of a lactone monomer.
Caption: General workflow for ring-opening polymerization.
Coordination-Insertion Mechanism
The most common mechanism for the ring-opening polymerization of lactones catalyzed by metal alkoxides is the coordination-insertion mechanism.
Caption: Coordination-insertion polymerization mechanism.
References
- 1. stacks.stanford.edu [stacks.stanford.edu]
- 2. Ring opening polymerisation of ɛ-caprolactone with novel microwave magnetic heating and cyto-compatible catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organocatalyzed ring-opening reactions of γ-carbonyl-substituted ε-caprolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ring opening polymerization of ε-caprolactone through water - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Ring opening polymerization of d,l-lactide and ε-caprolactone catalysed by (pyrazol-1-yl)copper(ii) carboxylate complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal catalysts for ε-caprolactone polymerisation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
Safety Operating Guide
Navigating the Safe Disposal of 7,7-Dimethyloxepan-2-one: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 7,7-Dimethyloxepan-2-one, understanding the correct disposal procedures is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information on the proper disposal of this compound, emphasizing immediate safety measures and logistical planning.
Immediate Safety and Disposal Plan
The disposal of any chemical, including this compound, should always be approached with a comprehensive safety plan. This involves a thorough understanding of the potential hazards associated with the substance and adherence to established institutional and regulatory guidelines.
Key Disposal Considerations
| Information Category | Data for this compound | General Guidance |
| Physical and Chemical Properties | Molecular Formula: C8H14O2Molecular Weight: 142.20 g/mol [1] | The physical state (solid, liquid) and chemical properties (e.g., reactivity, flammability) will dictate the appropriate disposal route. This information is critical for waste segregation and packaging. |
| Hazard Identification | Data not available. Obtain from supplier SDS. | The SDS will provide crucial information on flammability, toxicity, reactivity, and environmental hazards. This will determine if the waste is considered hazardous. |
| Personal Protective Equipment (PPE) | Data not available. Obtain from supplier SDS. | Always consult the SDS for the required PPE, which may include safety glasses, chemical-resistant gloves, and a lab coat. In the absence of specific data, standard laboratory PPE should be worn. |
| Disposal Regulations | Data not available. Obtain from supplier SDS. | Disposal must comply with local, state, and federal regulations. Hazardous waste requires disposal through a licensed contractor. |
| Containerization and Labeling | Data not available. Obtain from supplier SDS. | Use chemically compatible containers for waste collection. All waste containers must be clearly and accurately labeled with the chemical name and associated hazards. |
Procedural Workflow for Chemical Waste Disposal
The following diagram outlines a general, step-by-step workflow for the safe and compliant disposal of laboratory chemicals. This process should be adapted to specific institutional protocols and the information provided in the chemical's SDS.
References
Essential Safety and Operational Guide for Handling 7,7-Dimethyloxepan-2-one
This guide provides critical safety and logistical information for the handling and disposal of 7,7-Dimethyloxepan-2-one, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on the safety profiles of structurally similar compounds, such as ε-caprolactone, due to the limited specific data on this compound.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to ensure safety when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling and Weighing | Safety glasses with side shields | Nitrile or neoprene gloves | Standard lab coat | Not generally required if handled in a well-ventilated area |
| Mixing and Formulating | Chemical splash goggles | Nitrile or neoprene gloves | Chemical-resistant lab coat or apron | Use in a chemical fume hood to avoid inhalation of vapors |
| Heating or Reactions | Chemical splash goggles and a face shield | Thermal-resistant gloves over chemical-resistant gloves | Chemical-resistant lab coat or apron | Operations should be conducted in a chemical fume hood |
| Spill Cleanup | Chemical splash goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant coveralls or apron | Air-purifying respirator with organic vapor cartridges may be necessary for large spills |
Experimental Protocols: Handling and Disposal
Handling Procedures:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[1] The work area should be well-ventilated, preferably within a chemical fume hood.[1]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above. This includes at a minimum a lab coat, safety glasses, and chemical-resistant gloves.[1][2]
-
Dispensing: When transferring or weighing the compound, avoid generating dust or aerosols. Use a spatula or other appropriate tool. Keep containers tightly closed when not in use.[1]
-
Reactions: If heating the substance or running reactions, conduct these operations in a chemical fume hood with the sash at the lowest practical height.[1]
-
Contamination: In case of skin contact, immediately wash the affected area with soap and plenty of water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.[1][3]
Disposal Plan:
-
Waste Collection: Collect all waste materials containing this compound in a designated, properly labeled, and sealed container. Do not mix with incompatible waste streams.
-
Waste Segregation: Dispose of as non-halogenated organic waste.
-
Institutional Guidelines: Follow all local, state, and federal regulations for chemical waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
